Cask-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30Br2N6O3 |
|---|---|
Molecular Weight |
610.3 g/mol |
IUPAC Name |
4-(cyclopentylamino)-2-[(2,5-dibromo-4-methylphenyl)methylamino]-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H30Br2N6O3/c1-15-11-20(26)16(12-19(15)25)13-28-23-29-14-18(21(31-23)30-17-5-2-3-6-17)22(33)27-7-4-8-32-9-10-35-24(32)34/h11-12,14,17H,2-10,13H2,1H3,(H,27,33)(H2,28,29,30,31) |
InChI Key |
BPLPIBNWDLPUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CNC2=NC=C(C(=N2)NC3CCCC3)C(=O)NCCCN4CCOC4=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Cask-IN-1: A Technical Guide to a Selective CASK Kinase Inhibitor
Disclaimer: The following document is a technical guide for a hypothetical selective CASK kinase inhibitor, herein referred to as Cask-IN-1 . As of the latest literature review, a specific molecule with this designation is not publicly documented. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the characterization and potential application of a selective inhibitor for the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK).
Introduction to CASK as a Therapeutic Target
Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK) is a unique scaffolding protein belonging to the membrane-associated guanylate kinase (MAGUK) superfamily.[1] It possesses a multi-domain structure that includes a calmodulin-dependent protein kinase (CaMK)-like domain, a PDZ domain, an SH3 domain, and a guanylate kinase-like (GK) domain.[2] This architecture allows CASK to function as a crucial organizer of protein complexes at the synapse and other cellular junctions, playing significant roles in synaptic transmembrane protein anchoring and ion channel trafficking.[1]
CASK's involvement in a multitude of signaling pathways makes it a compelling, albeit challenging, therapeutic target. It has been implicated in neuronal development, learning and memory, and cell proliferation.[3][4] Dysregulation of CASK function has been associated with intellectual disability, neurological defects, and certain types of cancer.[1][5] The development of a selective CASK kinase inhibitor like the hypothetical this compound could provide a powerful tool to probe CASK biology and potentially lead to novel therapeutic interventions.
CASK Signaling Pathways
CASK is a central node in several signaling networks. Its scaffolding function allows it to bring together various signaling molecules, while its kinase activity, though atypical, can modulate the function of its binding partners.[2][6]
One of the well-characterized pathways involves CASK's interaction with CaMKII to regulate neuronal growth and calcium signaling.[3][4] CASK can influence CaMKII autophosphorylation, a key event in learning and memory.[3][4] Furthermore, CASK has been shown to regulate the Notch signaling pathway, implicating it in cell proliferation and differentiation.[5] In pancreatic cancer, for instance, CASK acts as a tumor promoter by modulating the Notch pathway.[5]
Below is a diagram illustrating some of the key known signaling interactions of CASK.
Quantitative Data for this compound (Hypothetical)
The following tables present hypothetical but realistic quantitative data for this compound, a selective CASK kinase inhibitor. This data is for illustrative purposes to guide the characterization of such a compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Description |
| IC50 (CASK) | 25 nM | The half-maximal inhibitory concentration of this compound against CASK in a biochemical assay. |
| Ki (CASK) | 15 nM | The inhibition constant of this compound for CASK, indicating binding affinity. |
| Mode of Inhibition | ATP-competitive | This compound binds to the ATP-binding site of the CASK kinase domain. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| CASK | 98% | 25 |
| CaMKIIα | 15% | > 10,000 |
| PKA | 5% | > 10,000 |
| ROCK1 | 8% | > 10,000 |
| GSK3β | 12% | > 10,000 |
| SRC | 3% | > 10,000 |
| ABL1 | 1% | > 10,000 |
| CDK2 | 6% | > 10,000 |
| p38α | 9% | > 10,000 |
| JNK1 | 4% | > 10,000 |
Table 3: Cellular Activity of this compound
| Assay | Cell Line | EC50 | Description |
| Target Engagement | HEK293 (overexpressing CASK) | 150 nM | Concentration of this compound required to occupy 50% of CASK in a cellular context. |
| p-Neurexin-1β Inhibition | SH-SY5Y (neuronal) | 300 nM | Inhibition of CASK-mediated phosphorylation of its substrate Neurexin-1β. |
| Cell Proliferation (Notch-dependent) | AsPC-1 (pancreatic cancer) | 500 nM | Inhibition of proliferation in a cancer cell line where CASK is known to promote growth via the Notch pathway. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a selective kinase inhibitor. The following are standard protocols that would be employed to generate the data presented for the hypothetical this compound.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency (IC50) of this compound against recombinant CASK.
Materials:
-
Recombinant human CASK enzyme
-
Biotinylated peptide substrate (e.g., derived from Neurexin)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted in DMSO)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the CASK enzyme and the biotinylated peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to the Km for CASK).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the inhibitor concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology: This assay is typically performed as a service by specialized companies. The general principle is a competition binding assay.
-
An affinity tag-fused DNA-labeled kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
-
The results are reported as percent inhibition at a given concentration (e.g., 1 µM) or as a Kd value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
Objective: To confirm that this compound can bind to CASK within a live cell and to determine its cellular potency.
Materials:
-
HEK293 cells
-
Plasmid encoding CASK fused to NanoLuc® luciferase
-
Fluorescent tracer that binds to CASK
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the CASK-NanoLuc® fusion plasmid.
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the fluorescent tracer to the cells, followed by the addition of the diluted this compound.
-
Add the NanoBRET™ substrate and inhibitor mix.
-
Incubate for 2 hours at 37°C.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm).
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the EC50 of target engagement.
Visualizations of Experimental Workflow and Mechanism of Action
The following diagrams illustrate the logical flow of experiments for characterizing a selective CASK inhibitor and its proposed mechanism of action.
References
- 1. CASK - Wikipedia [en.wikipedia.org]
- 2. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 4. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of CASK's CaMK Domain
Executive Summary: The Calcium/calmodulin-dependent serine protein kinase (CASK) is a multifaceted scaffolding protein critical to synaptic function and neurodevelopment. Its N-terminal domain, homologous to CaM kinases (CaMK), presents a functional paradox. Long considered a catalytically inactive "pseudokinase" due to its lack of a canonical motif for binding Mg²⁺, a required cofactor for typical kinases, the CASK CaMK domain is now understood to possess an atypical, Mg²⁺-independent phosphotransferase activity.[1][2][3] Its primary role, however, is to function as a high-affinity protein-protein interaction hub. This guide provides a detailed examination of the dual functions of the CASK CaMK domain, presenting its structural basis, enzymatic properties, key signaling pathways, and the experimental protocols used for its study.
Introduction to the CASK CaMK Domain
CASK is a member of the membrane-associated guanylate kinase (MAGUK) protein family, characterized by a series of protein-protein interaction domains including L27, PDZ, SH3, and a C-terminal guanylate kinase (GK) domain.[4][5] Uniquely among MAGUKs, CASK features an N-terminal CaMK-like domain, which constitutes approximately half of its primary structure.[1] This domain was initially classified as a pseudokinase because it lacks the canonical Asp-Phe-Gly (DFG) motif required for coordinating Mg²⁺-ATP, leading to the assumption that it was catalytically inactive.[1][6] However, subsequent research has revealed that it is an active protein kinase that operates via a novel, Mg²⁺-independent mechanism.[1] This enzymatic activity, coupled with its robust scaffolding function, allows the CASK CaMK domain to act as a critical regulator in organizing presynaptic protein complexes and modulating key signaling pathways.[7][8]
Structural Characteristics
High-resolution crystal structures reveal that the CASK CaMK domain adopts a conformation that is constitutively active, closely resembling the fold of other active kinases.[1][2] Despite lacking the DFG motif, it possesses a functional ATP-binding pocket.[2][6] The structure consists of two main lobes, an N-lobe and a C-lobe, which create a cleft for binding interaction partners.[9] The C-lobe is primarily responsible for binding short peptide sequences common to CaMK targets, while the N-lobe engages other structural elements, such as an α-helix in the case of its interaction with Mint1, conferring high affinity and specificity.[9] This unique structural arrangement forms the basis for its dual roles as both a scaffold and an atypical kinase.
Atypical Kinase Function
The kinase activity of CASK is distinguished from canonical CaM kinases by its independence from and, indeed, inhibition by divalent cations.
Divalent Ion-Independent Phosphotransfer
The CASK CaMK domain catalyzes phosphotransfer without the presence of Mg²⁺.[1] In fact, the presence of magnesium and other divalent cations inhibits its kinase activity.[1][4] This has significant physiological implications, as synaptic activity can modulate the local concentration of divalent cations, thereby regulating CASK's enzymatic function.[4] A decrease in these ions, potentially occurring during periods of synaptic inactivity, would increase the kinase activity of CASK.[4][10] The domain is capable of autophosphorylation and can directly phosphorylate substrates recruited by other domains within the full-length CASK protein.[1]
Known Substrates
The primary physiological substrate identified for the CASK CaMK domain is Neurexin-1, a synaptic cell-adhesion molecule.[1][7] CASK is recruited to the C-terminal tail of neurexin via its PDZ domain, positioning the CaMK domain to phosphorylate the neurexin cytoplasmic tail.[1][11] This phosphorylation event is a key regulatory step in modulating the stability of the presynaptic neurexin protein complex.[8][10]
Scaffolding Function
The principal function of the CASK CaMK domain is to serve as a platform for assembling large multi-protein complexes at the synapse.[4]
Key Interaction Partners
The CaMK domain binds directly to several critical synaptic proteins:
-
Mint1 (X11/APBA1): CASK forms a high-affinity, stoichiometric complex with Mint1.[1][9] This interaction is crucial for synaptic vesicle trafficking and the processing of amyloid precursor protein.[4]
-
Caskin1: This scaffolding protein links CASK to the actin cytoskeleton and competes with Mint1 for binding to the same site on the CASK CaMK domain.[4][12][13] This competition suggests a mechanism for regulating the composition and function of CASK-based protein complexes.[12]
-
Liprin-α: This active zone organizing protein interacts with CASK and is a component of the CASK-neurexin complex.[7][8]
-
TIAM1: A protein involved in neuronal function and tumor metastasis, TIAM1 contains a consensus peptide motif that is sufficient for binding to the CASK CaMK domain in vitro.[12][14]
Quantitative Binding Data
The interactions between the CASK CaMK domain and its partners are characterized by high affinity, underscoring its stable scaffolding role. All available quantitative data is summarized in the table below.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| CASK-CaMK & Mint1 | Isothermal Titration Calorimetry | ~7.5 nM | [9] |
Core Signaling Pathways
The dual functions of the CASK CaMK domain are integrated into several key signaling pathways that regulate synaptic structure, function, and plasticity.
Regulation of the Presynaptic Neurexin Complex
CASK forms a core presynaptic complex by simultaneously binding neurexin, Mint1, and Liprin-α.[8] The stability and composition of this complex are dynamically regulated by neuronal activity through CASK's kinase function. In active neurons with high levels of divalent cations, CASK's kinase activity is suppressed, stabilizing the multi-protein complex and, consequently, neurexin at the presynaptic terminal.[10] Conversely, in inactive neurons where divalent cation levels fall, CASK kinase activity increases, leading to the phosphorylation of neurexin.[10] This phosphorylation event disrupts the interaction with Liprin-α, leading to the disassembly of the complex and increased neurexin turnover.[10]
Modulation of CaMKII Signaling
In Drosophila, the CASK CaMK-like domain plays a crucial role in learning and memory by regulating the autophosphorylation of CaMKII.[15][16][17] Deletion of the CASK CaMK-like domain leads to increased CaMKII autophosphorylation at residue T287, resulting in a constitutively active state that impairs synaptic function and memory formation.[15][18] This indicates that CASK normally acts to suppress CaMKII overactivity. This regulatory relationship is essential for maintaining synaptic homeostasis and plasticity.[15][19]
CASK-Tbr1 Nuclear Signaling
While the CaMK domain's primary role is at the synapse, the CASK protein can also translocate to the nucleus to regulate gene expression. This function is mediated by the interaction of CASK's guanylate kinase (GK) domain with the brain-specific transcription factor T-Brain-1 (Tbr1).[20][21] The CASK-Tbr1 complex acts as a transcriptional co-activator for genes critical to cortical development, such as RELN (Reelin) and GRIN2B (NMDA receptor subunit 2b).[21][22][23] Although the CaMK domain is not directly involved in the interaction with Tbr1, its regulation of synaptic protein complexes and signaling likely influences the cellular state that permits CASK's nuclear translocation and function.
Key Experimental Protocols
The following sections provide detailed methodologies for two key experimental approaches used to investigate the function of the CASK CaMK domain.
In Vitro Kinase Assay for CASK
This protocol is designed to measure the phosphotransferase activity of the CASK CaMK domain on a substrate, such as the cytoplasmic tail of neurexin-1, in a controlled, cell-free environment.
Methodology:
-
Protein Purification: Express and purify recombinant CASK CaMK domain (or full-length CASK) and the substrate protein (e.g., GST-tagged Neurexin-1 C-tail) using standard molecular biology techniques.
-
Reaction Buffer Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Critically, this buffer must be free of divalent cations like Mg²⁺ and Ca²⁺.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the purified CASK protein (e.g., 50-100 nM) and the substrate protein (e.g., 1-2 µg).
-
For a negative control, prepare a reaction without CASK or with a kinase-dead CASK mutant. To test for divalent cation inhibition, prepare a parallel reaction including 10 mM MgCl₂.
-
Initiate the reaction by adding ATP. For radioactive assays, add γ-[³²P]ATP to a final concentration of ~10 µCi per reaction along with cold ATP (e.g., 100 µM).
-
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[24]
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the substrate (autoradiography).
-
Alternatively, for non-radioactive assays, phosphorylation can be detected by Western blot using a phospho-specific antibody.
-
Co-Immunoprecipitation (Co-IP) for CASK Interaction Partners
This protocol is used to isolate CASK from a cell lysate and determine whether other proteins, such as Mint1 or Caskin1, are physically associated with it in a complex.[25]
Methodology:
-
Cell Lysis:
-
Harvest cultured cells (e.g., HEK293T cells transfected with tagged CASK and potential interactors, or neuronal cultures) and wash with cold PBS.
-
Lyse the cells on ice for 15-30 minutes in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors.[26]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[27]
-
-
Pre-clearing Lysate (Optional but Recommended): Add Protein A/G-agarose beads to the supernatant and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.[27]
-
Immunoprecipitation:
-
Add a primary antibody specific to CASK (or its epitope tag) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.
-
-
Complex Capture: Add fresh Protein A/G-agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the antibody-CASK complexes.[25]
-
Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[25]
-
Elution: Elute the captured proteins from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against CASK (to confirm successful pulldown) and the suspected interacting protein (e.g., Mint1).
-
Conclusion and Future Directions
The CASK CaMK domain is a highly sophisticated molecular machine that defies simple classification. It functions as both a critical scaffolding hub and an atypical, divalent ion-sensitive protein kinase. This duality allows it to integrate signals related to neuronal activity to dynamically regulate the composition and stability of essential presynaptic protein networks. For drug development professionals, the unique, Mg²⁺-independent catalytic mechanism and the high-affinity protein-protein interaction surfaces of the CASK CaMK domain present novel targets. Future research should focus on developing specific inhibitors of its kinase activity or modulators of its key protein interactions to probe their therapeutic potential in treating neurodevelopmental disorders associated with CASK mutations and other synaptopathies.
References
- 1. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudokinase is active after all - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Back From the Dead: The Atypical Kinase Activity of a Pseudokinase Regulator of Cation Fluxes During Inducible Immunity [frontiersin.org]
- 4. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hasyweb.desy.de [hasyweb.desy.de]
- 7. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK [agris.fao.org]
- 15. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CASK and CaMKII function in Drosophila memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | CASK and CaMKII function in Drosophila memory [frontiersin.org]
- 20. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TBR1 - Wikipedia [en.wikipedia.org]
- 22. Characterization of the TBR1 interactome: variants associated with neurodevelopmental disorders disrupt novel protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. De novo TBR1 variants cause a neurocognitive phenotype with ID and autistic traits: report of 25 new individuals and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro kinase assay [protocols.io]
- 25. bitesizebio.com [bitesizebio.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Decoupling CASK Kinase and Scaffolding Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent serine protein kinase (CASK) is a MAGUK (membrane-associated guanylate kinase) protein, uniquely possessing both scaffolding and kinase functionalities, which are crucial for synaptic development and neuronal signaling. Its scaffolding function is mediated through various protein-protein interaction domains, while its N-terminal CaM kinase (CaMK) domain exhibits an atypical, Mg2+-independent kinase activity. The dual nature of CASK presents a significant challenge in elucidating the specific contributions of each function to its overall physiological and pathological roles. This technical guide provides an in-depth overview of the methodologies to decouple CASK's kinase and scaffolding activities, offering a valuable resource for researchers investigating CASK-related neurodevelopmental disorders and exploring therapeutic interventions. We present quantitative data on key protein interactions, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Core Concepts: The Dual Functions of CASK
CASK's scaffolding function is orchestrated by a series of protein-protein interaction domains, including the L27, PDZ, and SH3 domains, which assemble large protein complexes at the synapse.[1][2] These interactions are fundamental for the proper localization and function of synaptic components. The CASK interaction network includes key synaptic proteins such as Mint1 (X11), Veli (Mals), and Neurexin.[3][4][5]
The kinase function of CASK resides in its N-terminal CaMK domain. This domain is considered an atypical kinase as it lacks the canonical DFG motif required for Mg2+ binding and, in fact, its activity is inhibited by magnesium ions.[6] The kinase activity of CASK is directed towards its binding partners, including the phosphorylation of the cytoplasmic tail of neurexin.[6] Deciphering the independent contributions of these two functions is critical for understanding CASK's role in both normal brain development and in the pathogenesis of CASK-related disorders.[7]
Quantitative Data on CASK Interactions
Understanding the binding affinities of CASK with its partners is crucial for designing experiments to disrupt these interactions selectively. The following tables summarize key quantitative data from the literature.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| CASK-CaMK & Mint1-CID | Isothermal Titration Calorimetry (ITC) | ~17 nM | [1] |
| CASK-CaMK & Mint1-CID (extended) | Isothermal Titration Calorimetry (ITC) | ~7.5 nM | [3] |
| CASK-CaMK & Mint1-C-CID (C-terminal half) | Isothermal Titration Calorimetry (ITC) | ~500 nM | [1] |
| CASK-CaMK & Caskin1 CID | Surface Plasmon Resonance (SPR) | 7.5 ± 0.5 µM | [8] |
Table 1: Binding Affinities of CASK with Key Scaffolding Partners.
| CASK-Mint1-CID Mutant | Method | Fold Change in Binding Affinity | Reference |
| N-CID mutations (I352A, I355A, I359A) | Isothermal Titration Calorimetry (ITC) | ~15-fold decrease | [9] |
| C-CID mutation (W381A) | Isothermal Titration Calorimetry (ITC) | ~3000-fold decrease (Kd from ~20 nM to ~55 µM) | [9] |
Table 2: Impact of Mutations on CASK-Mint1 Interaction.
Experimental Protocols for Decoupling CASK Functions
To experimentally dissect the kinase and scaffolding functions of CASK, a combination of molecular biology, biochemistry, and cell biology techniques is required. Below are detailed protocols for key experiments.
Site-Directed Mutagenesis to Generate Kinase-Dead and Scaffolding-Impaired CASK Mutants
Site-directed mutagenesis is a fundamental technique to create specific mutations in the CASK gene to ablate its kinase activity or disrupt its interaction with scaffolding partners.
Protocol:
-
Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C. For introducing a kinase-dead mutation, a common target is the ATP-binding site. To disrupt scaffolding, target key residues in the PDZ, SH3, or L27 domains identified from structural or interaction studies.[4][10]
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., Pfu Turbo) with the CASK-containing plasmid as a template and the mutagenic primers. The PCR cycling parameters should be optimized, typically with 12-18 cycles.[10]
-
Parental DNA Digestion: Digest the parental, methylated DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. This ensures that only the newly synthesized, mutated plasmids are retained.[11]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Co-Immunoprecipitation (Co-IP) to Assess Scaffolding Interactions
Co-IP is used to determine if two proteins interact within a cell. This is essential for confirming that mutations in CASK's scaffolding domains successfully disrupt its binding to partners like Neurexin or Mint1.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest (e.g., wild-type or mutant CASK and its potential binding partner) with a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12]
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CASK antibody) overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Neurexin antibody).[5]
In Vitro Kinase Assay to Measure CASK Catalytic Activity
This assay directly measures the phosphotransferase activity of CASK, allowing for the quantification of its kinase function and the effect of mutations.
Protocol:
-
Protein Purification: Purify recombinant wild-type and kinase-dead CASK proteins, as well as the substrate protein (e.g., the cytoplasmic tail of neurexin).
-
Reaction Setup: In a reaction buffer without Mg2+, combine the purified CASK enzyme, the substrate, and [γ-32P]ATP.[14]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. The intensity of the radioactive signal corresponds to the kinase activity.
-
Quantification: Quantify the radioactive signal using a phosphorimager or densitometry.
Bimolecular Fluorescence Complementation (BiFC) for In-Cell Interaction Analysis
BiFC is a powerful technique to visualize protein-protein interactions in living cells, providing spatial information about where the CASK-containing complexes are formed.
Protocol:
-
Vector Construction: Fuse the genes of the two proteins of interest (e.g., CASK and Mint1) to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP).[15]
-
Cell Transfection: Co-transfect the two constructs into cultured cells.
-
Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.
-
Fluorescence Microscopy: If the two proteins interact, the fluorescent protein fragments will be brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal. Visualize the fluorescence using a fluorescence microscope.[16]
-
Quantification: The intensity of the fluorescence can be quantified to provide a relative measure of the interaction strength.[16]
Visualizing CASK Signaling and Experimental Logic
Graphviz diagrams are provided below to illustrate key CASK signaling pathways and the logical workflow for decoupling its functions.
CASK Signaling Pathways
Caption: CASK's dual role in synaptic organization and nuclear signaling.
Experimental Workflow for Decoupling Functions
Caption: Logical workflow for dissecting CASK's kinase and scaffolding roles.
Conclusion
The decoupling of CASK's kinase and scaffolding functions is a critical step towards a more nuanced understanding of its role in neuronal function and disease. The methodologies outlined in this guide, from targeted mutagenesis to quantitative interaction and activity assays, provide a robust framework for researchers. By systematically dissecting these dual roles, the scientific community can better delineate the molecular mechanisms underlying CASK-related disorders and pave the way for the development of targeted therapeutic strategies. The provided protocols and visual aids are intended to serve as a practical resource to facilitate these important research endeavors.
References
- 1. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]
- 11. static.igem.org [static.igem.org]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]
- 16. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cask-IN-1: A Technical Guide for Studying CASK Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cask-IN-1, a potent and selective chemical probe for the Calcium/calmodulin-dependent serine protein kinase (CASK). CASK is a multidomain scaffolding protein and a member of the membrane-associated guanylate kinase (MAGUK) family, playing crucial roles in neuronal development, synaptic function, and gene expression.[1][2] Dysregulation of CASK has been implicated in several neurological disorders, making it a significant target for therapeutic research.[2] this compound offers a valuable tool for elucidating the complex biology of CASK and for the development of novel therapeutics.
This compound: A Potent and Selective CASK Inhibitor
This compound is a highly potent and selective inhibitor of CASK with a dissociation constant (Kd) of 22 nM.[3] Its development as a chemical probe provides researchers with the ability to specifically investigate the functions of CASK in various biological systems.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 22 nM | [3] |
Experimental Protocols for Studying CASK Interactions with this compound
This section details key experimental protocols that can be employed to study the interaction of this compound with CASK and its effect on CASK-mediated protein interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T) to optimal confluency. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Thermal Denaturation: Heat the cell suspensions in a PCR cycler across a temperature gradient to induce protein denaturation. The melting temperature (Tm) of CASK in the absence of a ligand needs to be determined empirically.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CASK in the supernatant using methods such as Western blotting or AlphaScreen.
-
Data Analysis: Plot the amount of soluble CASK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a constant temperature (near the Tm) with varying compound concentrations to determine the EC50 of target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: Workflow for CETSA to confirm this compound and CASK interaction.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, proximity-based assay that can quantify the binding of a small molecule to a target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the donor) and a fluorescently labeled tracer that competes with the test compound for binding to the target.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing CASK fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 96-well or 384-well).
-
Compound and Tracer Addition: Add a specific NanoBRET™ tracer that binds to CASK and varying concentrations of this compound.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and thus, target engagement. IC50 values can be determined by plotting the BRET ratio against the compound concentration.
Workflow for NanoBRET™ Target Engagement Assay:
Caption: Workflow for NanoBRET assay to quantify this compound engagement.
Co-Immunoprecipitation (Co-IP) to Study CASK-Tbr1 Interaction
Co-IP can be used to investigate whether this compound disrupts the interaction between CASK and its binding partners, such as the transcription factor T-brain-1 (Tbr1).
Protocol:
-
Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing tagged CASK and Tbr1. Treat the cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-CASK antibody) coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluate by Western blotting using antibodies against both CASK and Tbr1.
-
Data Analysis: A decrease in the amount of co-immunoprecipitated Tbr1 in the this compound treated sample compared to the control would suggest that the inhibitor disrupts the CASK-Tbr1 interaction.
Workflow for Co-Immunoprecipitation (Co-IP):
Caption: Co-IP workflow to study the effect of this compound on interactions.
CASK Signaling Pathways
CASK is a key scaffolding protein involved in multiple signaling pathways at the synapse and in the nucleus.
CASK at the Synapse
At the presynaptic terminal, CASK interacts with neurexins and other proteins to regulate neurotransmitter release. Postsynaptically, it is involved in the trafficking and stabilization of glutamate receptors.
Diagram of CASK's Role as a Synaptic Scaffolding Protein:
Caption: this compound inhibits CASK's synaptic scaffolding functions.
CASK in the Nucleus: The CASK-Tbr1-CINAP Complex
In the nucleus, CASK forms a complex with the T-box transcription factor Tbr1 and the CASK-interacting nucleosome assembly protein (CINAP). This complex regulates the transcription of genes involved in neuronal development, such as GRIN2B (encoding the NMDA receptor subunit GluN2B).[4][5][6]
Diagram of the CASK-Tbr1-CINAP Transcriptional Regulation Pathway:
Caption: this compound can be used to probe the role of CASK in transcription.
Conclusion
This compound is a critical tool for researchers studying the multifaceted roles of the CASK protein. Its high potency and selectivity allow for the precise dissection of CASK's involvement in synaptic function, neuronal development, and gene regulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for utilizing this compound to advance our understanding of CASK biology and its implications in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Identification and Validation of Synapse-related Hub Genes after Spinal Cord Injury by Bioinformatics Analysis - Shi - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]
- 4. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
Target Validation of CASK in Neuronal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Multifaceted Role of CASK in Neuronal Function
Calcium/calmodulin-dependent serine protein kinase (CASK) is a highly conserved, multidomain scaffolding protein of the membrane-associated guanylate kinase (MAGUK) family, playing a pivotal role in the development and function of the nervous system.[1][2] Encoded by the CASK gene on the X chromosome, this protein is crucial for synaptic transmembrane protein anchoring, ion channel trafficking, and the regulation of gene expression.[3][4] Its dysfunction is implicated in severe neurodevelopmental disorders, including X-linked intellectual disability and microcephaly with pontine and cerebellar hypoplasia, underscoring its importance in proper brain development.[2][3][4]
CASK's function is largely mediated through its various protein-protein interaction domains, which include a calmodulin kinase (CaMK) domain, two Lin-2/Lin-7 (L27) domains, a PDZ domain, an SH3 domain, and a guanylate kinase (GK) domain.[5] These domains allow CASK to act as a molecular hub, connecting cell adhesion molecules like neurexins to the cytoskeleton and downstream signaling pathways, thereby modulating presynaptic active zone assembly and dendritic spine stability.[2] Furthermore, CASK can translocate to the nucleus and form a complex with the transcription factor Tbr-1 to regulate the expression of genes critical for neural development, such as Reelin and the NMDA receptor subunit NR2b.[1][6]
Given its central role in synapse formation, neurotransmitter release, and neuronal gene expression, the targeted modulation of CASK activity presents a potential therapeutic avenue for neurological disorders characterized by synaptic dysfunction. This guide outlines a framework for the target validation of a hypothetical inhibitor, "Cask-IN-1," in relevant neuronal models.
CASK Signaling and Interaction Network
The intricate network of CASK interactions is fundamental to its function. CASK forms tripartite complexes with proteins like Mint1 (Munc18-1-interacting protein 1) and Veli (vertebrate LIN-7 homolog), which are essential for synaptic vesicle exocytosis.[7] It also competes for binding with Caskin1, another brain-specific adaptor protein, suggesting a mechanism for differential regulation of CASK function.[8] A critical interaction for presynaptic function is with neurexins, transmembrane proteins that play a key role in synapse organization.[9] CASK binds to the cytoplasmic tail of neurexins and can link them to other presynaptic components like liprin-α.[9][10] In the nucleus, the CASK/Tbr-1 complex directly influences the transcription of genes involved in neuronal migration and synaptic plasticity.[1][6][11]
Quantitative Data Summary
A crucial step in target validation is to quantify the interactions of the target protein. While specific data for a hypothetical "this compound" is not available, the following table summarizes known binding affinities and other quantitative measures for key CASK interactors. This data provides a baseline for assessing the potency and specificity of any potential CASK inhibitor.
| Interacting Protein | CASK Domain | Method | Affinity (Kd) | Reference |
| Caskin1 | CaMK | Surface Plasmon Resonance | ~1.5 µM | [5] |
| Mint1 | CaMK | Not specified | Competes with Caskin1 | [8] |
| Neurexin-1β | PDZ | Not specified | Not specified | [9] |
| Tbr-1 | Guanylate Kinase | Yeast two-hybrid | Not specified | [1] |
Experimental Protocols for this compound Target Validation
The following section details proposed experimental protocols to validate CASK as a therapeutic target using a hypothetical inhibitor, "this compound."
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of CASK.
Methodology:
-
Protein Purification: Express and purify recombinant human CASK protein (full-length or the CaMK domain) from a suitable expression system (e.g., E. coli or baculovirus).
-
Substrate: Use a generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate for CASK if identified.
-
Reaction:
-
Prepare a reaction mixture containing purified CASK, the substrate, ATP (radiolabeled with γ-³²P or in a system with a kinase activity detection kit), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
If using γ-³²P-ATP, stop the reaction by adding SDS-PAGE loading buffer, separate the proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography.
-
Quantify the radioactive signal to determine the extent of phosphorylation.
-
Alternatively, use a non-radioactive kinase assay kit (e.g., ADP-Glo™) to measure kinase activity by detecting the amount of ADP produced.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with endogenous CASK in a cellular context.
Methodology:
-
Cell Culture: Use a neuronal cell line that endogenously expresses CASK (e.g., SH-SY5Y or primary cortical neurons).
-
Treatment: Treat the cells with this compound or a vehicle control for a defined period.
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CASK remaining in the supernatant at each temperature by Western blotting using a CASK-specific antibody.
-
-
Data Analysis: Plot the amount of soluble CASK as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Proximity Ligation Assay (PLA)
Objective: To assess the effect of this compound on the interaction between CASK and its key binding partners (e.g., Mint1, Neurexin).
Methodology:
-
Cell Culture and Treatment: Culture primary neurons or a suitable neuronal cell line, and treat with this compound or a vehicle control.
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against CASK and an interacting protein (e.g., Mint1) raised in different species.
-
Add PLA probes (secondary antibodies with attached oligonucleotides).
-
-
Ligation and Amplification: If the two proteins are in close proximity (<40 nm), the oligonucleotides will ligate. A circular DNA molecule is formed and then amplified by a polymerase.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of PLA signals per cell. A decrease in the number of signals in this compound treated cells would suggest that the inhibitor disrupts the protein-protein interaction.
Proposed Experimental and Logical Workflows
The validation of CASK as a therapeutic target follows a logical progression from in vitro characterization to cellular and functional assays.
References
- 1. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - CASK [maayanlab.cloud]
- 3. CASK - Wikipedia [en.wikipedia.org]
- 4. CASK gene: MedlinePlus Genetics [medlineplus.gov]
- 5. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Tbr-1/CASK complex target genes in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The scaffolding protein CASK mediates the interaction between rabphilin3a and beta-neurexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of CASK Phosphotransferase Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Calcium/calmodulin-dependent serine protein kinase (CASK) is a unique member of the membrane-associated guanylate kinase (MAGUK) protein family, functioning as a critical scaffolding protein at neuronal synapses and other cell junctions.[1][2][3][4] While its role in organizing protein complexes is well-established, the physiological relevance of its intrinsic phosphotransferase activity has been a subject of intense investigation. This technical guide provides an in-depth exploration of CASK's unconventional kinase function, its identified substrates, regulatory mechanisms, and its profound implications in neuronal signaling, development, and human disease. We consolidate quantitative data, detail key experimental methodologies, and visualize complex pathways to offer a comprehensive resource for researchers and drug developers targeting CASK-related pathologies.
Introduction: CASK as a Bifunctional Protein
CASK is a multidomain protein that integrates scaffolding functions with enzymatic activity.[4][5] Located on the X-chromosome, the CASK gene encodes a protein comprising an N-terminal Calcium/Calmodulin-dependent protein (CaM) kinase domain, two L27 domains, a PDZ domain, an SH3 domain, and a C-terminal guanylate kinase (GK) domain.[2][6][7] This modular architecture allows CASK to act as a central hub for protein-protein interactions, assembling large signaling complexes at the plasma membrane.[1][2][3] It plays crucial roles in synapse formation, ion channel trafficking, and gene expression.[1][4]
Mutations in the CASK gene are linked to severe X-linked intellectual disabilities (XL-ID), most notably Microcephaly with Pontine and Cerebellar Hypoplasia (MICPCH).[8][9][10][11] These disorders highlight the indispensable role of CASK in healthy brain development.[8][9][12] While many scaffolding functions are known, understanding its phosphotransferase activity is critical to deciphering its full physiological impact and its role in disease pathogenesis.
The Unconventional Phosphotransferase Activity of CASK
For a considerable time, the CaM-kinase domain of CASK was considered a "pseudokinase," catalytically inactive due to its lack of the canonical DFG (Asp-Phe-Gly) motif required for coordinating Mg²⁺ ions, which are essential cofactors for virtually all known protein kinases.[6]
However, seminal studies have demonstrated that CASK possesses an unusual, Mg²⁺-independent phosphotransferase activity .[6][13][14] High-resolution crystal structures reveal that the CASK CaM-kinase domain adopts a constitutively active conformation, capable of binding ATP and catalyzing phosphotransfer without this divalent cation.[6][13] In fact, the presence of Mg²⁺ or other divalent cations inhibits both ATP binding and the kinase activity of CASK.[6] This unique catalytic mechanism sets CASK apart from other kinases and suggests that its activity is regulated not by cofactors, but primarily by substrate availability and recruitment.[5][6]
CASK Substrates and Molecular Interactions
CASK's kinase activity is directed towards substrates recruited by its own scaffolding domains, representing an efficient mechanism for localized signaling.
Neurexin-1
The synaptic adhesion molecule neurexin-1 is a key physiological interactor and a bona fide substrate of CASK's kinase activity.[6][13][14] CASK is recruited to the presynaptic membrane by binding to the C-terminal tail of neurexin via its PDZ domain.[1][13] The CASK CaM-kinase domain then directly phosphorylates the cytoplasmic tail of neurexin-1.[6][13] This phosphorylation event is thought to modulate neurexin's function in synaptic signaling and adhesion.
Autophosphorylation
CASK is capable of autophosphorylation, a common regulatory mechanism among kinases.[6] This self-phosphorylation occurs in the absence of Mg²⁺ and is a direct measure of its intrinsic catalytic activity.[6]
Other Key Interactors
While not all interactors are confirmed phosphorylation substrates, they are crucial for CASK's function and localization. CASK forms a highly conserved tripartite complex with Mint1 (also known as X11α) and Veli (MALS/LIN-7).[2][15] Mint1 binds directly to the CaM kinase domain of CASK, while Veli binds to a region between the CaMK and PDZ domains.[2] These interactions are critical for synaptic vesicle trafficking and neurotransmitter release.[7][16] Caskin1 is another protein that competes with Mint1 for binding to the CASK CaMK domain, suggesting a mechanism for regulating the composition and function of CASK-based protein complexes.[1][2][3]
Table 1: Quantitative Data on CASK Interactions and Kinase Activity
| Interacting Molecules/Parameters | Method | Reported Value | Significance | Reference |
| CASK-CaMK / Mint1 | Isothermal Titration Calorimetry (ITC) | Kd ≈ 7.5 nM | High-affinity interaction crucial for forming the tripartite complex. | [15] |
| CASK-CaMK Autophosphorylation | In vitro Kinase Assay | KmATP ≈ 0.563 mM | Michaelis constant for ATP, within the range of active kinases. | [6] |
| CASK-CaMK Autophosphorylation | In vitro Kinase Assay | Vmax ≈ 4.9 nmol/μmol/min | Maximal velocity of autophosphorylation, comparable to some other active kinases. | [6] |
| CASK T740A Mutation | Co-immunoprecipitation | 68%–85% reduction in CASK-TBR1 interaction | Demonstrates the importance of this residue (T724 in human CASK) for protein-protein interaction. | [17] |
Signaling Pathways and Physiological Functions
The phosphotransferase activity of CASK is integral to several key signaling pathways, primarily in the nervous system.
Regulation of Gene Expression
In the nucleus, CASK forms a complex with the T-box transcription factor T-brain-1 (Tbr-1) and CASK-interacting nucleosome assembly protein (CINAP).[4] This complex regulates the expression of downstream target genes, including RELN (Reelin) and GRIN2B (encoding the NMDAR subunit NR2b), which are essential for neuronal migration and synaptic plasticity.[4] Phosphorylation can modulate these interactions. For instance, phosphorylation of CASK at residue T724 by Protein Kinase A (PKA) up-regulates its interaction with Tbr-1, subsequently enhancing NR2b expression.[18]
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis of the Caskin1 and Mint1 interaction with CASK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caskresearch.org [caskresearch.org]
- 9. projectcask.org [projectcask.org]
- 10. CASK-related intellectual disability: MedlinePlus Genetics [medlineplus.gov]
- 11. CASK - Wikipedia [en.wikipedia.org]
- 12. Cask Gene Mutation: Causes, Signs, and Treatment Options [medicoverhospitals.in]
- 13. sdbonline.org [sdbonline.org]
- 14. CASK Functions as a Mg2+-independent neurexin kinase. [vivo.weill.cornell.edu]
- 15. Structural Basis for the High-Affinity Interaction between CASK and Mint1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The biological functions and pathological mechanisms of CASK in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CASK phosphorylation by PKA regulates the protein-protein interactions of CASK and expression of the NMDAR2b gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating CASK Substrates with Cask-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial scaffolding protein and kinase involved in a multitude of cellular processes, including neuronal development, synaptic transmission, and cell adhesion. Its dysregulation has been implicated in various neurological disorders and cancers. This technical guide provides a comprehensive overview of methodologies to identify and characterize CASK substrates, with a particular focus on the utilization of the potent and selective inhibitor, Cask-IN-1. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key pathways and workflows to facilitate rigorous investigation into CASK signaling.
Introduction to CASK and its Inhibitor, this compound
CASK is a member of the membrane-associated guanylate kinase (MAGUK) family of proteins. It possesses a unique domain architecture, including a calmodulin-dependent kinase (CaMK) domain, an L27 domain, a PDZ domain, an SH3 domain, and a guanylate kinase-like (GUK) domain. This multi-domain structure allows CASK to function as a scaffold, bringing together various signaling molecules at specific subcellular locations.[1] While initially considered a pseudokinase, CASK has been shown to possess Mg2+-independent kinase activity, phosphorylating key substrates to regulate downstream signaling.[2]
This compound (also known as NR162) is a highly potent and selective inhibitor of CASK. Its high affinity makes it a valuable tool for elucidating the specific roles of CASK's kinase activity in cellular processes.
Quantitative Data on this compound
The effective use of a chemical probe requires a thorough understanding of its biochemical properties. The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 22 nM | [3] |
Known and Potential CASK Substrates
Identifying the direct substrates of CASK is fundamental to understanding its biological functions. Several proteins have been identified as interacting partners and potential substrates of CASK.
| Interacting Protein/Substrate | Function | Key Findings |
| Neurexin-1 | Synaptic cell-adhesion molecule | CASK's CaM-kinase domain directly phosphorylates the cytoplasmic tail of neurexin-1.[2] |
| Caskin1 | Brain-specific adaptor protein | Binds to the CaM kinase domain of CASK.[4] |
| Mint1 (X11/APBA1) | Adaptor protein involved in vesicle trafficking | Competes with Caskin1 for binding to the CASK CaM kinase domain.[4] |
| T-Brain-1 (TBR1) | Transcription factor | Interacts with the guanylate kinase domain of CASK to regulate gene expression, including the NMDAR2b gene. This interaction is enhanced by PKA phosphorylation of CASK.[5][6] |
| AKT | Serine/threonine kinase in the PI3K pathway | CASK can enhance AKT S473 phosphorylation. This compound (NR162) reduces TGF-β-induced AKT phosphorylation in prostate cancer cells.[7] |
| CaMKII | Calcium/calmodulin-dependent protein kinase II | CASK regulates CaMKII autophosphorylation, impacting synaptic growth and calcium signaling.[3] |
Experimental Protocols
This section provides detailed methodologies for investigating CASK substrates using this compound.
In Vitro Kinase Assay
This assay is designed to directly assess the ability of CASK to phosphorylate a putative substrate and to determine the inhibitory effect of this compound.
Materials:
-
Recombinant active CASK protein
-
Putative substrate protein or peptide
-
This compound (NR162)
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
SDS-PAGE gels and reagents
-
Phosphorimager or anti-phospho-specific antibodies for Western blotting
Procedure:
-
Prepare a reaction mixture containing recombinant CASK and the substrate in kinase assay buffer.
-
For inhibition studies, pre-incubate CASK with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric detection) or unlabeled ATP (for Western blot detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiometric assays, expose the dried gel to a phosphor screen and quantify the incorporated radioactivity.
-
For Western blot analysis, transfer the proteins to a PVDF membrane, block, and probe with a phospho-specific antibody against the substrate.
Immunoprecipitation and Mass Spectrometry (IP-MS) for Interactome Analysis
This protocol aims to identify proteins that interact with CASK in a cellular context.
Materials:
-
Cells or tissue expressing endogenous or tagged CASK
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CASK antibody or antibody against the tag
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Mass spectrometer
Procedure:
-
Lyse cells or tissue and clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-CASK antibody or tag-specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel digestion or in-solution digestion).
-
Analyze the samples by LC-MS/MS to identify the co-immunoprecipitated proteins.[4][8]
Quantitative Phosphoproteomics using this compound
This experiment identifies CASK-dependent phosphorylation events in a global and unbiased manner.
Materials:
-
Cell line of interest
-
This compound (NR162) or DMSO (vehicle control)
-
Lysis buffer with phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-NTA beads)
-
Mass spectrometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat one set of cells with an effective concentration of this compound and another set with DMSO for a specified time.
-
Lyse the cells, and quantify protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Label peptides with isobaric tags (e.g., TMT) for quantitative comparison (optional but recommended).
-
Enrich for phosphopeptides using TiO₂ or other affinity-based methods.
-
Analyze the enriched phosphopeptides by LC-MS/MS.[9][10][11]
-
Identify and quantify changes in phosphorylation levels between this compound treated and control samples.
Cell-Based Assays to Validate CASK Substrate Function
These assays are crucial for linking CASK-mediated phosphorylation to a specific cellular phenotype.
Example: Cell Migration/Invasion Assay
-
Plate cells (e.g., prostate cancer cell lines PC3 or LNCaP) in the upper chamber of a Transwell insert.[7]
-
Treat cells with this compound or a vehicle control.
-
Add a chemoattractant to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration/invasion through the porous membrane.
-
Fix, stain, and quantify the cells that have migrated to the lower side of the membrane.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
CASK Signaling Pathways
Caption: CASK signaling network and points of intervention by this compound.
Experimental Workflow for CASK Substrate Identification
Caption: A streamlined workflow for the identification and validation of CASK substrates.
Logic of Quantitative Phosphoproteomics Experiment
Caption: Logical flow of a quantitative phosphoproteomics experiment to find CASK substrates.
Conclusion
The investigation of CASK substrates is a rapidly evolving field with significant implications for both basic science and therapeutic development. The availability of a potent and selective inhibitor, this compound, provides an invaluable tool to dissect the kinase-dependent functions of CASK. By employing the integrated experimental approaches outlined in this guide—from unbiased proteomic screening to targeted validation assays—researchers can confidently identify and characterize novel CASK substrates and unravel their roles in health and disease. The structured presentation of data and visual workflows provided herein is intended to serve as a practical resource to guide these research endeavors.
References
- 1. In vitro kinase assay [protocols.io]
- 2. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CASK phosphorylation by PKA regulates the protein-protein interactions of CASK and expression of the NMDAR2b gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CASK promotes prostate cancer progression via kinase-dependent activation of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuron-specific protein interactions of Drosophila CASK-β are revealed by mass spectrometry [frontiersin.org]
- 9. Using CRISPR-Cas9/phosphoproteomics to identify substrates of calcium/calmodulin-dependent kinase 2δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Direct Tyrosine Kinase Substrates Based on Protein Kinase Assay-Linked Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CASK in Neurodevelopmental Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial scaffolding protein highly expressed in the nervous system.[1][2][3] Its multifaceted roles in synaptic function, gene expression, and neuronal development place it at a critical nexus for brain health.[1][2][3][4][5] Mutations in the CASK gene, located on the X chromosome, lead to a spectrum of severe neurodevelopmental disorders, collectively known as CASK-related disorders.[6][7][8] This guide provides an in-depth technical overview of CASK's function, the pathological consequences of its disruption, and the current state of research, intended to inform and accelerate the development of novel therapeutic strategies.
Introduction to CASK and its Function
CASK is a member of the membrane-associated guanylate kinase (MAGUK) protein family, characterized by a unique multi-domain structure.[1][9][10] This structure enables CASK to act as a molecular scaffold, orchestrating the assembly of protein complexes at the synapse and participating in intracellular signaling cascades.[2][3][11]
Normal Functions of the CASK Protein:
-
Synaptic Scaffolding: CASK is a key organizer of the presynaptic terminal, interacting with proteins like neurexins, Mint1, and Veli to regulate synaptic vesicle exocytosis and cell adhesion.[11][12][13] It also plays a role in the postsynaptic density, influencing the trafficking of ionotropic receptors.[13]
-
Gene Expression Regulation: CASK can translocate to the nucleus and act as a co-regulator of transcription by interacting with transcription factors such as TBR1 and CINAP.[1][2][13][14] This complex regulates the expression of genes crucial for cortical development, including RELN (Reelin) and GRIN2B (encoding the NMDA receptor subunit NR2b).[1][2][14]
-
Neuronal Signaling: CASK is involved in calcium signaling pathways and has been shown to regulate the autophosphorylation of CaMKII, a key protein in learning and memory.[11][15][16] It also interacts with and regulates ion channels, such as the Ether-à-go-go (EAG) potassium channel.[15][16]
CASK-Related Neurodevelopmental Disorders
Mutations in the CASK gene give rise to a range of X-linked neurodevelopmental disorders, with a significant phenotypic variability.[6][7][17] The two primary disorders are:
-
Microcephaly with Pontine and Cerebellar Hypoplasia (MICPCH): This is the more severe form, predominantly affecting females, and is typically associated with loss-of-function mutations that eliminate CASK function.[4][5][17] Males with MICPCH are rarely live-born.[4]
-
X-linked Intellectual Disability (XL-ID) with or without Nystagmus: This form is generally milder and is often caused by mutations that impair but do not eliminate CASK function.[5][7][17]
Table 1: Clinical Phenotypes Associated with CASK-Related Disorders
| Clinical Feature | MICPCH | XL-ID with/without Nystagmus | References |
| Genetics | Loss-of-function mutations (e.g., nonsense, frameshift, large deletions) | Hypomorphic mutations (e.g., missense, splice site) | [5][17][18] |
| Prevalence | More common in females | Can affect both males and females | [4][7] |
| Intellectual Disability | Severe to profound | Mild to moderate | [7][19] |
| Microcephaly | Severe and progressive postnatal microcephaly | Can be present, but often less severe | [7][19] |
| Brain Abnormalities | Pontine and cerebellar hypoplasia | May have less severe or no structural brain abnormalities | [4][6][19] |
| Seizures | Common, can be intractable (e.g., infantile spasms) | May or may not be present | [6][8][20] |
| Motor Deficits | Hypotonia, inability to walk | Milder motor delays | [6][8] |
| Sensory Impairments | Vision and hearing issues are common | Nystagmus is a key feature in some cases | [6][7][8] |
| Other Features | Feeding difficulties, sleep disturbances, growth retardation | [6][8][20] |
Molecular Mechanisms of Disease
The severity of CASK-related disorders often correlates with the type of mutation and its impact on CASK protein function.
Table 2: CASK Mutation Types and their Functional Consequences
| Mutation Type | Consequence on CASK Protein | Associated Phenotype | References |
| Nonsense/Frameshift | Truncated, non-functional protein (loss-of-function) | Predominantly MICPCH in females | [4][17][18] |
| Large Deletions | Complete loss of the CASK protein (loss-of-function) | MICPCH | [19] |
| Missense | Altered protein function (hypomorphic) | XL-ID, can also lead to MICPCH depending on the location | [4][6][17] |
| Splice Site | Can result in either loss-of-function or hypomorphic protein | Variable, can cause XL-ID or MICPCH | [6] |
Disrupted Signaling Pathways:
Mutations in CASK disrupt several critical signaling pathways, leading to the observed neurodevelopmental defects.
Caption: CASK signaling pathways at the synapse and in the nucleus.
Experimental Protocols
Understanding the molecular consequences of CASK mutations requires a range of experimental techniques. Below are outlines of key methodologies.
Co-immunoprecipitation (Co-IP) to study protein-protein interactions
Objective: To determine if a specific CASK mutation disrupts its interaction with a known binding partner (e.g., Neurexin, Mint1).
Methodology:
-
Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with plasmids expressing tagged versions of wild-type or mutant CASK (e.g., FLAG-CASK) and its putative interacting partner (e.g., HA-Neurexin).
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tagged CASK protein (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the tagged interacting partner (e.g., anti-HA antibody) to detect its presence.
Kinase Assay
Objective: To assess the kinase activity of CASK and the impact of specific mutations.
Methodology:
-
Protein Purification: Purify recombinant wild-type and mutant CASK proteins.
-
Substrate Preparation: Prepare a suitable substrate, such as a synthetic peptide corresponding to the CASK phosphorylation site on a known substrate or a generic substrate like myelin basic protein.
-
Kinase Reaction: Incubate the purified CASK protein with the substrate in a kinase buffer containing ATP (often radiolabeled with ³²P).
-
Reaction Termination: Stop the reaction after a defined time.
-
Detection of Phosphorylation: Separate the reaction products by SDS-PAGE and detect the incorporation of the radiolabel into the substrate using autoradiography or a phosphorimager. Alternatively, use a phosphospecific antibody in a Western blot.
Cellular Imaging of Neuronal Morphology
Objective: To visualize and quantify the effects of CASK mutations on neuronal development, such as dendrite and axon growth.
Methodology:
-
Neuronal Culture: Culture primary neurons or induced pluripotent stem cell (iPSC)-derived neurons from patients with CASK mutations or from animal models.
-
Transfection or Transduction: Introduce a fluorescent reporter protein (e.g., GFP) to visualize the morphology of individual neurons.
-
Immunocytochemistry: Fix the cells and stain for specific neuronal markers (e.g., MAP2 for dendrites, Tau for axons) and synaptic markers (e.g., synapsin, PSD-95).
-
Confocal Microscopy: Acquire high-resolution images of the stained neurons.
-
Morphometric Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify various morphological parameters, such as dendritic length, branching complexity (Sholl analysis), and synapse density.
Caption: Experimental workflow for studying CASK mutations.
Current and Future Therapeutic Strategies
Currently, there are no specific treatments for CASK-related disorders; management is primarily supportive and symptomatic.[21] However, a deeper understanding of the underlying molecular pathology is paving the way for novel therapeutic approaches.
Potential Therapeutic Avenues:
-
Gene Therapy: For loss-of-function mutations, strategies to restore CASK expression are being explored. In females, who have two X chromosomes, reactivating the silenced, healthy copy of the CASK gene is a promising area of research.[22]
-
Modulation of Downstream Pathways: Targeting signaling pathways that are dysregulated due to CASK dysfunction could offer therapeutic benefits. For example, if a specific kinase is hyperactive as a result of a CASK mutation, a small molecule inhibitor of that kinase could be beneficial.
-
Pharmacological Chaperones: For some missense mutations that lead to protein misfolding and degradation, pharmacological chaperones could potentially stabilize the mutant CASK protein and restore some of its function.
-
Antisense Oligonucleotides (ASOs): For mutations that result in a toxic gain-of-function or a dominant-negative effect, ASOs could be designed to reduce the expression of the mutant CASK protein.
Conclusion
CASK is a protein of paramount importance for neurodevelopment, and its disruption leads to devastating neurological disorders. The research community has made significant strides in elucidating the molecular functions of CASK and the pathological consequences of its mutation. This technical guide has summarized the current understanding of CASK's role in neurodevelopmental disorders, providing a foundation for researchers, scientists, and drug development professionals to build upon. Future research focused on the detailed molecular mechanisms and the development of targeted therapies holds the promise of improving the lives of individuals affected by these challenging conditions.
References
- 1. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the MAGUK Protein CASK in Neural Development and Synaptic Function - ProQuest [proquest.com]
- 3. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projectcask.org [projectcask.org]
- 5. CASK gene: MedlinePlus Genetics [medlineplus.gov]
- 6. caskresearch.org [caskresearch.org]
- 7. rareportal.org.au [rareportal.org.au]
- 8. CASK-Related Disorders — CASK Gene Foundation [caskgene.org]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. Gene - CASK [maayanlab.cloud]
- 12. pnas.org [pnas.org]
- 13. biorxiv.org [biorxiv.org]
- 14. CASK loss of function differentially regulates neuronal maturation and synaptic function in human induced cortical excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 16. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CASK-related intellectual disability: MedlinePlus Genetics [medlineplus.gov]
- 18. Diverse Clinical Phenotypes of CASK-Related Disorders and Multiple Functional Domains of CASK Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenotypic spectrum associated with CASK loss-of-function mutations | Journal of Medical Genetics [jmg.bmj.com]
- 20. Understanding CASK Gene Disorder and Its Effects | CASK Warriors Foundation Inc. [caskwarriors.com]
- 21. Table 4. [Treatment of Manifestations in Individuals with CASK Disorders]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. caskresearch.org [caskresearch.org]
Methodological & Application
Cask-IN-1 Protocol for Primary Neuron Culture: Application Notes
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a multidomain scaffolding protein crucial for synaptic development and function.[1] It is implicated in anchoring synaptic transmembrane proteins and trafficking ion channels. CASK interacts with numerous proteins, including neurexins, syndecans, and the transcription factor TBR1.[1][2] Dysregulation of CASK is associated with X-linked intellectual disability and other neurological disorders, making it a significant target for neuroscience research.[1] Cask-IN-1 is a tool compound used to investigate the roles of CASK in neuronal processes. These application notes provide a comprehensive guide for utilizing this compound in primary neuron cultures.
Mechanism of Action
CASK functions as a scaffold, bringing together various proteins at the synapse to facilitate signaling and maintain synaptic structure.[3][4] It forms a core complex with Mint1 and Veli, which is crucial for organizing synaptic machinery.[4][5] CASK also interacts with Caskin1, a neuronal protein that competes with Mint1 for binding to the CASK's CaM kinase domain, suggesting a mechanism for regulating the composition and function of CASK-containing protein complexes.[6][7] The CASK/TBR1 complex is known to regulate the expression of downstream target genes, including those involved in NMDA receptor subunit composition, thereby influencing neuronal activity and function.[8] this compound is designed to inhibit the activity of CASK, likely by disrupting its scaffolding function or enzymatic activity, thereby allowing researchers to probe its role in synapse formation, function, and gene regulation.
Quantitative Data Summary
| Parameter | Value | Cell Type | Experimental Context |
| This compound Concentration | 1-10 µM (typical) | Primary Neurons | Inhibition of CASK-mediated interactions |
| Incubation Time | 24-72 hours | Primary Neurons | To observe effects on synaptic markers |
| Neuronal Plating Density | 1,000–5,000 cells/mm² | Primary Neurons | General culture, adjust for specific assays[9] |
| CASK Knockout Effect | Decreased frequency of spontaneous excitatory synaptic events | Human iPSC-derived cortical excitatory neurons | Demonstrates CASK's role in synaptic function[10] |
| CASK Knockout Effect | No significant change in the number of total or docked vesicles | Mouse Neurons | Indicates CASK is not essential for basic synapse structure[5] |
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents (E17-19 is a common timepoint).[11][12]
Materials:
-
Enzymatic digestion solution (e.g., Papain or Trypsin)[9][15]
-
Trituration medium[15]
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)[11][16]
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[9][17]
-
Sterile dissection tools[13]
Procedure:
-
Prepare coated culture vessels by incubating with Poly-D-lysine or a similar substrate overnight, followed by thorough washing with sterile water.[13][17]
-
Dissect cortices or hippocampi from embryonic rodent brains in ice-cold dissection medium.[15][16]
-
Transfer the tissue to an enzymatic digestion solution and incubate according to the manufacturer's instructions to dissociate the tissue.[14]
-
Gently triturate the tissue using a fire-polished Pasteur pipette in trituration medium to obtain a single-cell suspension.[15]
-
Centrifuge the cell suspension to pellet the neurons.[17]
-
Resuspend the neuronal pellet in pre-warmed plating medium and determine cell density using a hemocytometer.
-
Plate the neurons onto the prepared culture vessels at the desired density (e.g., 26,000 cells/cm² for immunocytochemistry).[9][15]
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.[13][17]
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Primary neuron cultures (e.g., at 7-14 days in vitro, DIV)
-
Culture medium
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.
-
Carefully remove a portion of the medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.
-
Incubate the neurons for the desired duration (e.g., 24-72 hours) before proceeding with downstream analysis.
Protocol 3: Immunocytochemistry for Synaptic Markers
This protocol allows for the visualization of synaptic proteins to assess the effects of this compound on synapse density and morphology.[18][19][20]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)[21]
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)[21]
-
Blocking solution (e.g., 5% normal goat serum in PBS)[16][21]
-
Primary antibodies (e.g., anti-PSD-95 for postsynaptic terminals, anti-synapsin I or anti-VGLUT1 for presynaptic terminals)[19][21]
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium[18]
Procedure:
-
Fix the treated and control neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.[15][21]
-
Wash the cells three times with PBS.[21]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[21]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[21]
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[19]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[18]
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.[18]
-
Image the slides using a fluorescence or confocal microscope.
Protocol 4: Western Blotting for Neuronal Proteins
This protocol is for quantifying changes in the expression levels of CASK and other synaptic proteins following this compound treatment.[22][23]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[22]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CASK, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[23]
Procedure:
-
Lyse the treated and control neurons in ice-cold RIPA buffer.[22]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[22]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[22]
-
Determine the protein concentration of each sample using a BCA assay.[24]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[22]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20).[23]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[23]
Visualizations
Caption: CASK signaling at the synapse.
Caption: Experimental workflow for this compound studies.
Caption: Logical flow of this compound's effects.
References
- 1. CASK - Wikipedia [en.wikipedia.org]
- 2. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CASK stabilizes neurexin and links it to liprin-α in a neuronal activity-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of Caskin1 protein and phenotypic characterization of its knockout mice using a comprehensive behavioral test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Tbr-1/CASK complex target genes in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. dendrotek.ca [dendrotek.ca]
- 12. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 17. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 18. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 19. Immunocytohistochemistry and Quantification of Synapses and Neurites [bio-protocol.org]
- 20. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 22. Western Blotting for Neuronal Proteins [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Neuronal Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Cask-IN-1 in iPSC-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a multidomain scaffolding protein crucial for neuronal development, synaptic function, and gene expression.[1][2] Dysregulation of CASK has been implicated in neurodevelopmental disorders such as X-linked intellectual disability and autism.[2][3] Cask-IN-1 (also known as NR162) is a potent and selective chemical probe for CASK, enabling the acute and reversible inhibition of its kinase activity.[1][4] These application notes provide detailed protocols for the use of this compound in human induced pluripotent stem cell (iPSC)-derived neurons, offering a valuable tool to investigate CASK function in a physiologically relevant human model.
This compound is a Type I inhibitor that targets the ATP-binding pocket of the CASK pseudokinase domain, specifically binding to an unusual pocket created by a GFG motif.[1][4] While it stabilizes the active conformation of CASK, it effectively inhibits its kinase-dependent functions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Synonyms | NR162 | [4] |
| Molecular Formula | C₂₄H₃₀Br₂N₆O₃ | [4] |
| Molecular Weight | 610.34 g/mol | [4] |
| CAS Number | 2755241-73-5 | [4] |
| Binding Affinity (Kd) | 22 nM | [1] |
| Cellular IC₅₀ (NanoBRET) | 80 nM (in HEK293T cells) | [1] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [4] |
| Negative Control | NR187 | [1] |
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Cortical Neurons
This protocol describes a general method for generating cortical neurons from iPSCs. Specific protocols may need to be optimized based on the iPSC line and research application.
Materials:
-
Human iPSC line
-
iPSC culture medium (e.g., mTeSR™1)
-
Neural induction medium
-
Neuronal maturation medium
-
Coating reagents (e.g., Matrigel®, Poly-L-ornithine, Laminin)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell dissociation reagent (e.g., Accutase®)
-
Standard cell culture plates and reagents
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel-coated plates in iPSC culture medium. Passage cells every 4-6 days.
-
Neural Induction: When iPSCs reach 70-80% confluency, initiate neural induction by changing the medium to a neural induction medium. This can be achieved through various methods, including dual SMAD inhibition.
-
Neural Progenitor Cell (NPC) Expansion: After approximately 7-10 days of neural induction, neural rosettes will form. Dissociate these rosettes into single cells and plate them on Poly-L-ornithine/Laminin-coated plates to expand the NPC population.
-
Neuronal Differentiation: To differentiate NPCs into neurons, plate them at a desired density on Poly-L-ornithine/Laminin-coated plates in neuronal maturation medium.
-
Neuronal Maturation: Continue to culture the cells in neuronal maturation medium for at least 3-4 weeks to allow for the development of mature neuronal networks. Perform half-media changes every 2-3 days.
Protocol 2: Treatment of iPSC-Derived Neurons with this compound
This protocol outlines the steps for treating mature iPSC-derived neurons with this compound.
Materials:
-
Mature iPSC-derived neurons (at least 3 weeks post-differentiation)
-
This compound (NR162)
-
Negative control compound (NR187)
-
DMSO (cell culture grade)
-
Neuronal maturation medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and the negative control NR187 in DMSO. Aliquot and store at -20°C or -80°C.
-
Dose-Response Experiment (Recommended): To determine the optimal working concentration for your specific iPSC-derived neuron line and assay, perform a dose-response experiment.
-
Plate mature neurons at the desired density for your assay.
-
Prepare a series of dilutions of this compound in neuronal maturation medium. A suggested starting range is from 10 nM to 10 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a negative control (NR187 at the same concentrations as this compound).
-
Treat the neurons for the desired duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an MTT or LDH assay and your primary functional endpoint.
-
-
Definitive Experiment: Based on the dose-response experiment, select a non-toxic concentration of this compound that elicits the desired biological effect.
-
Prepare the working solution of this compound and controls in pre-warmed neuronal maturation medium.
-
Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing the inhibitor or controls.
-
Incubate the cells for the desired treatment duration before proceeding with downstream assays.
-
Protocol 3: Immunocytochemistry for Neuronal Markers
This protocol can be used to assess the effect of this compound on neuronal morphology and the expression of synaptic proteins.
Materials:
-
Treated and control iPSC-derived neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-MAP2, anti-Synapsin I, anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, gently wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Protocol 4: Electrophysiology (Patch-Clamp)
This protocol provides a general outline for assessing the effects of this compound on neuronal electrophysiological properties.
Materials:
-
Treated and control iPSC-derived neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Internal and external recording solutions
-
Pharmacological agents to isolate specific currents (if necessary)
Procedure:
-
Cell Preparation: Transfer the culture dish with treated and control neurons to the stage of the patch-clamp microscope.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Obtain a gigaseal on a healthy-looking neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record spontaneous synaptic activity (sEPSCs and sIPSCs) in voltage-clamp mode.
-
Record intrinsic membrane properties (e.g., resting membrane potential, action potential firing) in current-clamp mode.
-
-
Data Analysis: Analyze the recorded data to quantify parameters such as the frequency and amplitude of synaptic events, and action potential characteristics. Compare the results between this compound treated, negative control, and vehicle control groups.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways involving CASK at the synapse and in the nucleus.
Experimental Workflow
Caption: General experimental workflow for using this compound in iPSC-derived neurons.
References
- 1. eubopen.org [eubopen.org]
- 2. CASK loss of function differentially regulates neuronal maturation and synaptic function in human induced cortical excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Presynaptic dysfunction in CASK-related neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NR162 | Structural Genomics Consortium [thesgc.org]
Cask-IN-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cask-IN-1 is a highly potent and selective inhibitor of the Calcium/calmodulin-dependent serine protein kinase (CASK), with a dissociation constant (Kd) of 22 nM.[1][2] CASK is a multidomain scaffolding protein belonging to the membrane-associated guanylate kinase (MAGUK) family.[3][4] It plays a crucial role in neural development, synaptic function, and the regulation of gene expression.[4] Given its involvement in various cellular processes, CASK has emerged as a therapeutic target for several diseases, including X-linked intellectual disability and certain cancers.[5][6][7] These application notes provide detailed protocols for the solubilization and preparation of this compound stock solutions, along with an overview of the CASK signaling pathway.
Quantitative Data Summary
For ease of use in a laboratory setting, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 610.34 g/mol | [1][8] |
| Molecular Formula | C₂₄H₃₀Br₂N₆O₃ | [1][8] |
| CAS Number | 2755241-73-5 | [1] |
| Appearance | White to off-white solid | [1][2] |
| Solubility in DMSO | 12.21 mg/mL (20.01 mM) | [1][2] |
| Storage of Solid | -20°C for 3 years | [1][2] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1][2] |
Experimental Protocols
Stock Solution Preparation
This protocol details the preparation of this compound stock solutions. It is crucial to use a newly opened, hygroscopic DMSO for optimal solubility.[1][2] Ultrasonic and warming may be required to fully dissolve the compound.[1][2]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the Desired Concentration and Volume: Based on your experimental needs, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weighing the Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving the Compound:
-
Aliquoting and Storage:
Stock Solution Preparation Table:
The following table provides quick reference volumes for preparing common stock solution concentrations.
| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.61034 mg | 1 mL |
| 5 mM | 3.0517 mg | 1 mL |
| 10 mM | 6.1034 mg | 1 mL |
Signaling Pathways and Experimental Workflows
CASK Signaling Pathway
CASK is a scaffolding protein that interacts with numerous proteins to regulate diverse cellular functions.[3][4] this compound, by inhibiting CASK, can modulate these pathways. The diagram below illustrates a simplified representation of the CASK signaling network, highlighting its key interaction partners and downstream effects. CASK interacts with proteins like Mint1 and Caskin1, which in turn can associate with other proteins involved in synaptic vesicle exocytosis.[9][10][11] CASK can also translocate to the nucleus and form a complex with the transcription factor Tbr-1 to regulate the expression of target genes such as those involved in neural development.[4][12] Furthermore, in some cancers, CASK has been shown to regulate the Notch signaling pathway.[7]
Caption: Simplified CASK signaling pathway.
Experimental Workflow: this compound Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: this compound stock solution preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gene - CASK [maayanlab.cloud]
- 4. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CASK - Wikipedia [en.wikipedia.org]
- 6. CASK gene: MedlinePlus Genetics [medlineplus.gov]
- 7. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H30Br2N6O3 | CID 155908701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK [agris.fao.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cask-IN-1 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) is a crucial scaffolding protein at neuronal synapses, playing a pivotal role in synaptic architecture, signal transduction, and gene expression.[1][2] It interacts with a multitude of proteins, including neurexins, Mint1, and Caskin1, to form dynamic complexes that regulate synaptic function.[3][4][5] The interaction between CASK and Caskin1, a neuronal adaptor protein, is of particular interest as it forms a tripartite complex with Veli and is implicated in coupling cell surface receptors to downstream signaling pathways.[4][5]
Cask-IN-1 is a novel, selective inhibitor designed to disrupt the protein-protein interaction between CASK and Caskin1. By specifically targeting this interaction, this compound provides a powerful tool for elucidating the specific roles of the CASK-Caskin1 complex in synaptic plasticity, neuronal development, and associated neurological disorders. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
This compound is a cell-permeable small molecule that competitively inhibits the binding of Caskin1 to the CaM kinase (CaMK) domain of CASK.[4][5] This disruption prevents the formation of the CASK/Caskin1/Veli tripartite complex, thereby uncoupling it from the cytoplasmic tail of neurexins and other cell-surface proteins.[4][5] This targeted inhibition allows for the specific investigation of signaling pathways and cellular processes modulated by the CASK-Caskin1 interaction, without globally affecting other CASK functions.
Applications in Synaptic Plasticity Research
This compound is a versatile tool for investigating various aspects of synaptic plasticity, including:
-
Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Elucidating the role of the CASK-Caskin1 complex in the induction and maintenance of these fundamental forms of synaptic plasticity.[6][7][8]
-
Dendritic Spine Morphology and Stability: Studying the involvement of CASK-Caskin1 in the formation, maturation, and maintenance of dendritic spines.[9]
-
Synaptic Transmission: Assessing the contribution of the CASK-Caskin1 interaction to basal synaptic transmission and neurotransmitter release.
-
Transcriptional Regulation: Investigating the impact of disrupting the CASK-Caskin1 complex on CASK-mediated gene expression in the nucleus.[1][10]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments using this compound to illustrate its potential effects on synaptic plasticity.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | Concentration (µM) | fEPSP Slope (% of Baseline) after HFS | p-value (vs. Vehicle) |
| Vehicle (DMSO) | - | 155 ± 8% | - |
| This compound | 1 | 132 ± 6% | < 0.05 |
| This compound | 5 | 110 ± 5% | < 0.01 |
| This compound | 10 | 102 ± 4% | < 0.001 |
Table 2: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons
| Treatment Group | Concentration (µM) | Spine Density (spines/10 µm) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | - | 8.2 ± 0.7 | - |
| This compound | 1 | 6.5 ± 0.6 | < 0.05 |
| This compound | 5 | 4.1 ± 0.5 | < 0.01 |
| This compound | 10 | 2.8 ± 0.4 | < 0.001 |
Signaling Pathways and Experimental Workflows
CASK-Caskin1 Signaling Pathway
Caption: CASK-Caskin1 signaling at the synapse.
Experimental Workflow for Studying LTP
Caption: Workflow for LTP experiments with this compound.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To assess the effect of this compound on LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Incubation:
-
Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
For the drug treatment group, add this compound to the perfusion aCSF at the desired final concentration. For the control group, add the equivalent volume of vehicle (e.g., DMSO).
-
Incubate the slices in the recording chamber for at least 20 minutes before starting the recordings.
-
-
Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) every 30 seconds for 20 minutes by delivering single pulses at 0.033 Hz.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the degree of potentiation between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
-
Protocol 2: Analysis of Dendritic Spine Morphology
Objective: To determine the effect of this compound on dendritic spine density and morphology in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron culture
-
Neurobasal medium and supplements
-
This compound
-
Lipofectamine or other transfection reagent
-
Plasmid encoding a fluorescent protein (e.g., GFP or mCherry)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture primary hippocampal neurons on coverslips.
-
At days in vitro (DIV) 12-14, transfect the neurons with a plasmid encoding a fluorescent protein to visualize dendritic spines.
-
-
Drug Treatment:
-
At DIV 14, treat the transfected neurons with this compound at various concentrations or with vehicle for 24-48 hours.
-
-
Immunocytochemistry:
-
Fix the neurons with 4% PFA in PBS for 15 minutes.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on glass slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution images of dendritic segments from the transfected neurons using a confocal microscope.
-
Use imaging software (e.g., ImageJ) to quantify dendritic spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., head diameter, length).
-
Compare the spine density and morphology between the control and this compound-treated groups.
-
Conclusion
This compound represents a valuable pharmacological tool for the targeted investigation of the CASK-Caskin1 protein-protein interaction in the context of synaptic plasticity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at unraveling the intricate roles of this complex in neuronal function and dysfunction. Careful dose-response studies and appropriate controls are essential for the accurate interpretation of results obtained with this inhibitor.
References
- 1. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - CASKIN1 [maayanlab.cloud]
- 4. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein | Journal of Neuroscience [jneurosci.org]
- 5. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SUMOylation of the MAGUK protein CASK regulates dendritic spinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CASK loss of function differentially regulates neuronal maturation and synaptic function in human induced cortical excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cask-IN-1 Treatment in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cask-IN-1 is a potent and selective inhibitor of the Calcium/calmodulin-dependent serine protein kinase (CASK), a crucial scaffolding protein in the central nervous system. CASK is integral to synapse formation, ion channel trafficking, and transcriptional regulation, making it a significant target for investigating neurological disorders and developing novel therapeutics.[1][2][3][4][5] Mutations leading to loss of CASK function are associated with X-linked intellectual disability and other neurodevelopmental conditions.[1][2] These application notes provide detailed protocols for utilizing this compound in acute brain slice preparations to elucidate the functional roles of CASK in synaptic transmission and neuronal excitability.
CASK Signaling Pathway and Sites of Action
CASK's multifaceted role stems from its complex interactions with numerous synaptic proteins. It acts as a molecular hub, connecting cell adhesion molecules like neurexins to the actin cytoskeleton and various signaling cascades.[3][4] Furthermore, CASK can translocate to the nucleus to regulate gene expression, highlighting its diverse cellular functions.[5][6]
Caption: CASK signaling pathway and interactions.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for this compound in acute brain slice experiments. Optimization may be required depending on the specific brain region, animal age, and experimental endpoint.
Table 1: Recommended this compound Concentrations for Screening
| Concentration | Purpose | Expected Outcome |
| 100 nM - 1 µM | Initial screening for synaptic effects | Detectable changes in synaptic transmission |
| 1 µM - 10 µM | Dose-response experiments | Establish IC50 for a given functional readout |
| > 10 µM | Target validation and maximal effect | Ensure complete inhibition of CASK activity |
Table 2: Experimental Timelines
| Experimental Phase | Duration | Purpose |
| Slice Recovery | 1 - 2 hours | Allow slices to equilibrate and recover from slicing trauma. |
| Baseline Recording | 10 - 20 minutes | Establish a stable baseline of neuronal activity before drug application. |
| This compound Incubation | 30 - 60 minutes | Allow for drug penetration into the slice and binding to the target. |
| Post-Incubation Recording | 30 - 60 minutes | Measure the effects of this compound on neuronal activity. |
| Washout | 30 - 60 minutes | Determine the reversibility of the drug's effects. |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from established methods to ensure high-quality slices for electrophysiological and biochemical studies.[7][8][9][10][11]
Materials:
-
N-methyl-D-glucamine (NMDG) cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Prepare NMDG cutting solution and recording aCSF, ensuring both are continuously bubbled with carbogen.
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Cut 300-400 µm thick slices in the ice-cold, carbogenated NMDG solution.
-
Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with recording aCSF at room temperature for at least 1 hour before experiments.
Caption: Workflow for acute brain slice preparation.
Protocol 2: Electrophysiological Recording
This protocol outlines whole-cell patch-clamp recordings to assess the effects of this compound on synaptic transmission.[12][13][14][15]
Materials:
-
Recording rig with microscope, micromanipulators, and amplifier
-
Glass pipettes
-
Intracellular solution
-
aCSF
-
This compound stock solution
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for 10-20 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record for 30-60 minutes during this compound application.
-
To test for reversibility, switch the perfusion back to control aCSF and record for another 30-60 minutes.
-
Analyze changes in synaptic event frequency, amplitude, and kinetics.
Protocol 3: Biochemical Analysis
This protocol describes how to assess the inhibition of CASK kinase activity in brain slices using Western blotting to detect changes in the phosphorylation of a downstream target.
Materials:
-
Brain slices prepared as in Protocol 1
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary and secondary antibodies (including a phospho-specific antibody for a CASK substrate)
Procedure:
-
Incubate brain slices in aCSF with either vehicle or this compound for the desired time.
-
Homogenize the slices in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against the phosphorylated form of a known CASK substrate and a primary antibody for total CASK or a loading control.
-
Apply a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein.
Caption: Logical flow for data analysis.
Troubleshooting
Problem: Poor slice health (swollen cells, high background noise).
-
Solution: Ensure rapid dissection and slicing in ice-cold, continuously carbogenated NMDG solution. Optimize the recovery period.
Problem: No effect of this compound is observed.
-
Solution: Increase the concentration and/or incubation time. Verify the solubility and stability of this compound in aCSF. Confirm CASK expression in the brain region of interest.
Problem: High variability between slices.
-
Solution: Standardize the slicing procedure, including the angle and thickness of slices. Use animals from a consistent age and genetic background. Increase the number of slices per condition.
Conclusion
These application notes provide a comprehensive framework for investigating the effects of this compound in acute brain slices. By combining electrophysiological and biochemical approaches, researchers can gain valuable insights into the role of CASK in neuronal function and its potential as a therapeutic target. Careful optimization of the provided protocols will be essential for obtaining robust and reproducible data.
References
- 1. CASK gene: MedlinePlus Genetics [medlineplus.gov]
- 2. CASK - Wikipedia [en.wikipedia.org]
- 3. Gene - CASK [maayanlab.cloud]
- 4. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Possible Role of CASK in Regulating the Function of the Mediator Complex in Neurons - ProQuest [proquest.com]
- 6. Functional analysis of CASK transcript variants expressed in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 8. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisionary.com [precisionary.com]
- 10. [PDF] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method | Semantic Scholar [semanticscholar.org]
- 11. Acute Brain Slices [protocols.io]
- 12. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Slice Electrophysiology - Neuroservices-Alliance [neuroservices-alliance.com]
- 14. conductscience.com [conductscience.com]
- 15. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to CASK and CASK-Related Genetic Disorders
The Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) is a crucial scaffolding protein encoded by the CASK gene located on the X chromosome.[1][2] The CASK protein is highly expressed in neurons and plays a vital role in brain development, synaptic function, and gene expression regulation.[2] It acts as a molecular hub, interacting with numerous proteins to organize synaptic structures, regulate neurotransmitter release, and influence neuronal signaling pathways.[3]
Mutations in the CASK gene lead to a spectrum of severe neurodevelopmental disorders, primarily affecting females. The two main CASK-related disorders are:
-
Microcephaly with Pontine and Cerebellar Hypoplasia (MICPCH) : A severe condition characterized by a small head size, underdeveloped pons and cerebellum, intellectual disability, and often seizures.[2][4][5] This is typically associated with loss-of-function mutations.[4]
-
X-linked Intellectual Disability (XL-ID) with or without Nystagmus : A generally milder form that can range from mild to severe intellectual disability.[2][6] This form is often caused by mutations that impair, but do not eliminate, CASK protein function.[2]
Modeling these disorders is essential for understanding their pathophysiology and for developing potential therapeutic interventions. While a specific molecule designated "Cask-IN-1" is not documented in readily available scientific literature, this document provides detailed protocols for currently established and effective methods of modeling CASK-related disorders using both in vitro and in vivo systems. These models are critical for investigating the molecular mechanisms of disease and for the preclinical assessment of potential therapeutic compounds.
Part 1: In Vitro Modeling with CASK Knockout Human Pluripotent Stem Cells
Human induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling CASK-related disorders in a patient-specific and human-relevant context.[7][8] Using CRISPR-Cas9 gene editing technology, isogenic CASK knockout (KO) cell lines can be generated to precisely study the effects of CASK loss-of-function.[7][9] These CASK KO iPSCs can then be differentiated into cortical neurons to investigate neurodevelopmental defects, synaptic dysfunction, and network activity.[7][8]
Experimental Workflow for In Vitro Modeling
Caption: Workflow for generating and analyzing CASK KO iPSC-derived neurons.
Quantitative Data from CASK KO Neuronal Models
The following table summarizes key phenotypic data from published studies using CASK knockout human neuronal models.
| Parameter | Control (Wild-Type) | CASK KO | Observation | Reference |
| Neuronal Morphology | ||||
| Neurite Complexity (Day 7) | Baseline | Increased | CASK LOF leads to more complex neurite branching in early development. | [7] |
| Synapse Number (Day 28) | No significant difference | No significant difference | CASK is not essential for the formation of synaptic structures. | [7] |
| Synaptic Function | ||||
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | ~1.09 ± 0.17 Hz | Significantly Reduced | CASK deficiency impairs spontaneous synaptic transmission. | [10] |
| sEPSC Amplitude | ~16.03 ± 0.82 pA | Significantly Reduced | Reduced synaptic strength in CASK KO neurons. | [10] |
| Network Bursting Activity | Synchronized | Desynchronized | CASK is crucial for coordinated neuronal network activity. | [7] |
| Gene Expression | ||||
| Presynaptic Gene Sets | Baseline | Downregulated | CASK deficiency affects the expression of genes involved in presynaptic development. | [8] |
Protocol 1: Generation of CASK KO hPSC Lines via CRISPR-Cas9
This protocol provides a general framework for creating CASK knockout human pluripotent stem cell (hPSC) lines.
Materials:
-
H1 human embryonic stem cells (hESCs) or any suitable iPSC line
-
Lenti-CRISPR v2 plasmid
-
CASK-specific single guide RNAs (sgRNAs) targeting the first coding exon
-
Nucleofection system and reagents
-
Puromycin
-
mTeSR™1 or E8 medium
-
Vitronectin or Matrigel
-
PCR reagents for genotyping
-
Sanger sequencing service
-
Antibodies for Western Blot: anti-CASK, anti-ß-actin or GAPDH (loading control)
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting the first coding exon of the CASK gene.
-
Clone the sgRNAs into the lenti-CRISPR v2 plasmid as per the manufacturer's protocol.
-
-
Transfection:
-
Culture hPSCs to ~70-80% confluency.
-
Prepare cells for nucleofection according to the manufacturer's instructions.
-
Nucleofect the cells with the lenti-CRISPR v2 plasmid containing the CASK-targeting sgRNA.[7]
-
-
Selection and Clonal Expansion:
-
Plate the nucleofected cells onto vitronectin-coated plates.
-
24 hours post-transfection, begin puromycin selection (0.5-1.0 µg/mL) for 48 hours to select for transfected cells.[7]
-
After selection, allow surviving colonies to grow.
-
Manually pick well-isolated colonies and expand them in separate wells to establish clonal lines.
-
-
Genotypic Validation:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the targeted region of the CASK gene.
-
Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[9]
-
-
Phenotypic Validation (Western Blot):
-
Lyse cells from successfully edited clones.
-
Perform Western blot analysis using an anti-CASK antibody to confirm the complete absence of the CASK protein.[9]
-
Use a loading control (e.g., ß-actin) to ensure equal protein loading.
-
Protocol 2: Differentiation of hPSCs into Cortical Neurons
This protocol describes a method for directed differentiation of hPSCs into cortical neural stem cells (NSCs) and subsequently into mature cortical neurons.
Materials:
-
Validated CASK KO and isogenic control hPSC lines
-
E8 or mTeSR™1 medium
-
Neural Induction Medium (NIM): DMEM/F12, N2 supplement, Glutamax, Non-essential amino acids, Heparin, LDN193189 (100 nM), SB431542 (10 µM), XAV939 (2 µM)
-
Neural Maintenance Medium (NMM): DMEM/F12, N2 and B27 supplements, Glutamax
-
Accutase
-
Vitronectin
Procedure:
-
Neural Induction (Day 0-10):
-
NSC Expansion and Rosette Formation (Day 11-14):
-
On Day 11, passage the cells using Accutase and re-plate them onto vitronectin-coated plates in Neural Maintenance Medium (NMM).
-
Culture for another 4 days, changing the medium daily. During this time, neural rosettes will form and expand.
-
-
Terminal Differentiation (Week 3-6):
-
Dissociate the NSCs and plate them at the desired density on Poly-L-ornithine/Laminin-coated plates or coverslips in NMM.
-
For mature cultures, co-culture with mouse astrocytes or supplement the medium with brain-derived neurotrophic factor (BDNF) and glial-derived neurotrophic factor (GDNF).
-
Allow neurons to mature for at least 4-6 weeks for robust synaptic activity.[13]
-
Protocol 3: Immunocytochemistry for Synaptic Markers
This protocol allows for the visualization and quantification of synapses in cultured neurons.
Materials:
-
Mature iPSC-derived neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.02% Triton X-100 in PBS[13]
-
Primary Antibodies: e.g., anti-Synaptophysin (presynaptic), anti-PSD-95 (postsynaptic), anti-MAP2 (dendritic marker)
-
Fluorescently-labeled Secondary Antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting Medium (e.g., ProLong Gold)
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Dilute primary antibodies in Blocking Buffer.
-
Incubate coverslips with the primary antibody solution overnight at 4°C.[14]
-
The next day, wash three times with PBS.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, with the final washes including a nuclear stain like DAPI.
-
-
Mounting and Imaging:
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording synaptic activity from individual iPSC-derived neurons.
Materials:
-
Mature iPSC-derived neuronal culture on coverslips
-
Recording chamber and upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., MultiClamp 700B, pClamp software)[16]
-
Glass pipettes (3.5-6 MΩ resistance)[16]
-
Artificial Cerebrospinal Fluid (ACSF), bubbled with 95% O2/5% CO2. Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose.[16]
-
Intracellular Solution. Composition (in mM): 126 K-gluconate, 4 KCl, 4 MgCl2, 2 BAPTA, 4 Mg-ATP, 0.4 Na-GTP.[16]
Procedure:
-
Preparation:
-
Place a coverslip with neurons in the recording chamber and perfuse continuously with ACSF at 30-33°C.[16]
-
Pull glass pipettes and fill with intracellular solution.
-
-
Recording:
-
Under visual guidance (DIC), approach a neuron with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
In voltage-clamp mode (holding potential -70 mV), record spontaneous synaptic currents (sEPSCs and sIPSCs).
-
In current-clamp mode, inject current steps to elicit action potentials and assess firing properties.[16]
-
-
Analysis:
-
Analyze recorded traces using software like Clampfit to determine the frequency, amplitude, and kinetics of synaptic events, as well as active and passive membrane properties.[10]
-
Part 2: In Vivo Modeling with CASK Knockout Mice
Animal models, particularly mice, are invaluable for studying the systemic and behavioral consequences of CASK deficiency. CASK knockout (KO) male mice are typically not viable, dying shortly after birth.[17][18][19] Therefore, heterozygous (CASK+/-) female mice are often used as they better model the genetic status of most human patients and exhibit relevant phenotypes like microcephaly and cerebellar hypoplasia.[20]
Experimental Workflow for In Vivo Modeling
Caption: Workflow for phenotyping CASK heterozygous female mice.
Quantitative Data from CASK Heterozygous Mouse Models
This table summarizes key findings from studies on CASK heterozygous (hKO) female mice.
| Parameter | Control (Wild-Type) | CASK hKO | Observation | Reference |
| Gross Morphology | ||||
| Body Weight | ~20 g (adult) | Significantly Decreased | CASK deficiency leads to growth retardation. | [20] |
| Brain Weight | Baseline | Significantly Decreased | Recapitulates microcephaly seen in patients. | [20] |
| Cerebellum Length | ~3.18 ± 0.08 mm | ~2.38 ± 0.04 mm | Demonstrates cerebellar hypoplasia. | [20] |
| Cerebellum Width | ~7.80 ± 0.12 mm | ~6.60 ± 0.08 mm | Demonstrates cerebellar hypoplasia. | [20] |
| Behavior | ||||
| Locomotor Activity | Normal | Hyperactivity | Common feature in mouse models of neurodevelopmental disorders. | [21] |
| Social Approach | Prefers novel mouse | No preference | Impaired social behavior, a core symptom of autism spectrum disorders. | [6] |
| Repetitive Behavior | Low | Increased (e.g., self-grooming) | Analogous to restricted and repetitive behaviors in autism. | [21] |
| Motor Coordination | Normal | Impaired | Reflects cerebellar dysfunction. | [20] |
Protocol 5: Behavioral Assays for Mouse Models
This section outlines common behavioral tests used to assess phenotypes relevant to CASK-related disorders. All testing should be performed with age-matched wild-type littermates as controls.[22]
A. Open Field Test
-
Purpose: To assess locomotor activity and anxiety-like behavior.[21]
-
Apparatus: A square arena (e.g., 40x40 cm) with walls.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow it to explore freely for 10-30 minutes.
-
Use an automated tracking system to record total distance traveled (locomotion), time spent in the center versus the periphery (anxiety), and rearing frequency.
-
-
Expected Outcome in CASK models: Hyperactivity (increased distance traveled) and potentially altered anxiety levels.[21]
B. Three-Chamber Social Approach Test
-
Purpose: To evaluate social preference and social novelty.[6]
-
Apparatus: A rectangular box with three connected chambers.
-
Procedure:
-
Habituation: Allow the subject mouse to explore all three empty chambers for 10 minutes.
-
Social Preference: Place a novel mouse ("Stranger 1") in a wire cage in one side chamber and an empty cage in the other. Record the time the subject mouse spends in each chamber and sniffing each cage for 10 minutes.
-
Social Novelty: Place a new novel mouse ("Stranger 2") in the previously empty cage. Record the time the subject mouse spends sniffing the familiar mouse (Stranger 1) versus the new mouse (Stranger 2).
-
-
Expected Outcome in CASK models: Reduced time spent with the stranger mouse, indicating social deficits.[23]
C. Repetitive Behavior (Marble Burying)
-
Purpose: To measure repetitive and compulsive-like behavior.[21]
-
Apparatus: A standard mouse cage with 5 cm of clean bedding and 20 marbles arranged in a 4x5 grid.
-
Procedure:
-
Place a single mouse in the cage.
-
After 30 minutes, remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Expected Outcome in CASK models: Increased number of marbles buried.[21]
CASK Signaling and Interaction Network
CASK functions as a scaffold, bringing together various proteins at the synapse and nucleus to regulate diverse cellular processes. Understanding this network is key to interpreting data from model systems.
Caption: CASK protein interaction network at the synapse and in the nucleus.
Conclusion
The study of CASK-related disorders has been significantly advanced by the development of sophisticated in vitro and in vivo models. The use of CRISPR-Cas9 to generate CASK knockout iPSC lines allows for detailed investigation of the cell-autonomous effects of CASK deficiency on human neuronal development and function.[7] Complementary to this, CASK heterozygous mouse models provide a platform to study the organism-level consequences, including complex behavioral phenotypes.[20] While direct pharmacological inhibitors of CASK are not yet widely available, these models are crucial for screening compounds that may modulate downstream pathways and for testing novel therapeutic strategies, such as gene therapy or X-reactivation.[24] The protocols and data presented here provide a comprehensive resource for researchers dedicated to unraveling the mechanisms of and finding treatments for these devastating neurodevelopmental disorders.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. CASK gene: MedlinePlus Genetics [medlineplus.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Diverse Clinical Phenotypes of CASK-Related Disorders and Multiple Functional Domains of CASK Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASK-Related Disorders — CASK Gene Foundation [caskgene.org]
- 6. Mouse behavioral assays relevant to the symptoms of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CASK loss of function differentially regulates neuronal maturation and synaptic function in human induced cortical excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of human induced pluripotent stem cells to neural stem cells [protocols.io]
- 13. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 14. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 16. Electrophysiology with iPSC-derived neurons [protocols.io]
- 17. Deletion of CASK in mice is lethal and impairs synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Deletion of CASK in mice is lethal and impairs synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Competitive Loss of Cerebellar Granule and Purkinje Cells Driven by X-Linked Mosaicism in a Female Mouse Model of CASK-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Understanding intellectual disability and autism spectrum disorders from common mouse models: synapses to behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Optimizing behavioral assays for mouse models of autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 24. caskresearch.org [caskresearch.org]
Application Note: Utilizing Cask-IN-1 in Quantitative Phosphoproteomics to Identify Novel CASK Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) is a multidomain scaffolding protein from the membrane-associated guanylate kinase (MAGUK) family.[1][2] CASK is crucial for a wide array of cellular functions, including synaptic protein targeting, neural development, and the regulation of gene expression.[1][2] It acts as a central hub in protein interaction networks, binding to partners such as neurexins, Mint1, syndecans, and the transcription factor T-Brain-1 (Tbr1).[3] Given its critical roles, mutations in the CASK gene are associated with severe neurodevelopmental disorders, including X-linked intellectual disability and microcephaly.[3][4]
Understanding the signaling pathways regulated by CASK requires the comprehensive identification of its downstream substrates. The kinase activity of CASK, though atypical, is implicated in its regulatory functions.[4][5] The development of specific kinase inhibitors provides a powerful tool for dissecting these pathways. Cask-IN-1 (also known as NR162) is a highly potent and selective CASK inhibitor with a dissociation constant (Kd) of 22 nM.[6][7]
This application note provides a detailed protocol for using this compound in conjunction with modern quantitative mass spectrometry-based phosphoproteomics to perform a global, unbiased screen for direct and indirect CASK substrates in a cellular context.[8][9]
Principle of the Method
The identification of kinase substrates using a specific inhibitor involves comparing the phosphoproteome of cells treated with the inhibitor to that of control (vehicle-treated) cells. A direct substrate of the target kinase is expected to show a significant decrease in phosphorylation at a specific site upon inhibitor treatment.
The workflow employs Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate quantification. Two cell populations are cultured in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) essential amino acids. The "heavy" labeled cells are treated with this compound, while the "light" cells are treated with a vehicle control. The cell populations are then combined, lysed, and the proteins are digested into peptides. Phosphopeptides are subsequently enriched from the complex mixture and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of "heavy" and "light" phosphopeptides reveals the sites whose phosphorylation levels were altered by CASK inhibition.
Detailed Experimental Protocols
This section details the necessary steps from cell culture to data analysis for identifying CASK substrates.
Protocol 1: Cell Culture, SILAC Labeling, and this compound Treatment
-
Cell Line Selection: Choose a cell line with documented CASK expression (e.g., neuronal cell lines like SH-SY5Y or HEK293T cells for broader applications).
-
SILAC Media Preparation: Prepare SILAC DMEM/F-12 media deficient in L-lysine and L-arginine. Supplement one batch with "light" isotopes (standard L-lysine and L-arginine) and the other with "heavy" isotopes (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine). Both media should be supplemented with 10% dialyzed fetal bovine serum.
-
Cell Adaptation: Culture cells for at least six passages in their respective "light" or "heavy" SILAC media to ensure >98% isotope incorporation.
-
Plating: Plate an equal number of "light" and "heavy" labeled cells. Grow them to 70-80% confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treat the "heavy" labeled cells with the desired final concentration of this compound (e.g., 100-500 nM) for a predetermined time (e.g., 1-4 hours).
-
Treat the "light" labeled cells with an equivalent volume of vehicle (DMSO) for the same duration.
-
-
Cell Harvest:
-
Immediately after treatment, place culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the "light" and "heavy" cells into separate tubes, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant.
-
Cell pellets can be flash-frozen in liquid nitrogen and stored at -80°C or processed immediately.
-
Protocol 2: Cell Lysis, Protein Extraction, and Digestion
-
Combine and Lyse: Combine the "light" and "heavy" cell pellets in a 1:1 ratio. Lyse the combined pellet in urea lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.0, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration using a Bradford or BCA assay.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge, elute with 50% acetonitrile/0.1% TFA, and dry the eluate in a vacuum centrifuge.
Protocol 3: Phosphopeptide Enrichment
Enrichment is crucial as phosphopeptides are typically of low abundance.[10]
-
Resuspend Peptides: Reconstitute the dried peptide mixture in a loading buffer (e.g., 80% acetonitrile, 6% TFA).
-
Prepare TiO₂ Beads: Prepare a slurry of titanium dioxide (TiO₂) beads. Equilibrate the beads with the loading buffer.
-
Incubation: Add the resuspended peptides to the TiO₂ bead slurry and incubate for 30 minutes with gentle rotation to allow phosphopeptides to bind.
-
Washing:
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads sequentially with loading buffer and then with a wash buffer (e.g., 50% acetonitrile, 0.1% TFA) to remove non-specifically bound peptides.
-
-
Elution: Elute the bound phosphopeptides from the TiO₂ beads using an alkaline elution buffer (e.g., 10% ammonium hydroxide or 5% piperidine).
-
Clean-up: Immediately acidify the eluate with formic acid. Desalt the phosphopeptides using a micro C18 StageTip and dry in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
-
Resuspension: Reconstitute the enriched phosphopeptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Chromatography: Load the sample onto a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. Separate peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[10][11]
-
MS1 Scan: Acquire high-resolution full scans to detect precursor peptide ions.
-
MS2 Scan: Select the most intense precursor ions for fragmentation (using HCD or CID) and acquire fragmentation spectra.
-
Protocol 5: Data Analysis
-
Database Search: Process the raw MS files using software like MaxQuant or Spectronaut.[12] Search the fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot).
-
Parameter Settings: Specify parameters including trypsin as the enzyme, allowing up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and phosphorylation (STY) as variable modifications. Enable SILAC quantification for Lysine and Arginine.
-
Data Filtering: Filter the results to a false discovery rate (FDR) of <1% at the peptide and protein levels. Ensure a high localization probability for phosphosites (e.g., >0.75).[12]
-
Quantification and Statistical Analysis: The software will calculate the "Heavy/Light" (H/L) ratio for each identified phosphopeptide. Normalize the data and perform statistical tests (e.g., t-test) to identify phosphosites with significantly changed abundance between the this compound and vehicle-treated samples.
-
Substrate Identification: Potential CASK substrates are proteins with phosphosites showing a significant and reproducible decrease in their H/L ratio (e.g., H/L ratio < 0.5, p-value < 0.05).
Results and Data Presentation
The final output is a list of phosphopeptides and their corresponding proteins that are differentially regulated upon CASK inhibition. This data should be summarized in a clear, tabular format to facilitate interpretation and comparison.
Table 1. Example of Quantitative Phosphoproteomics Data for this compound Treated Cells. The table shows a representative list of hypothetical CASK substrates identified by a decrease in phosphorylation upon treatment with this compound.
| Protein Name | Gene Name | Phosphosite | Sequence Window | H/L Ratio | p-value | Regulation | Putative Function |
| T-brain-1 | TBR1 | S458 | KKLGSS PQVAYNA | 0.35 | 0.008 | Down | Transcription Factor[13] |
| Neurexin-1 | NRXN1 | T721 | RTTETT LLEAEER | 0.41 | 0.012 | Down | Synaptic Adhesion[5] |
| Mint1 | APBA1 | S212 | GSQDSS LGSSTEP | 0.45 | 0.021 | Down | Vesicle Exocytosis[13] |
| CaMKII Subunit Alpha | CAMK2A | T306 | MHRQET VDCLKKF | 1.95 | 0.033 | Up | Synaptic Plasticity[14] |
| Protein 4.1 | EPB41 | S550 | RGSFSS FRSSSKR | 0.48 | 0.045 | Down | Cytoskeletal Linker |
| CASK Interacting Protein | Caskin1 | T189 | LKRGTT PEQFGDE | 0.39 | 0.011 | Down | Scaffolding Protein |
Note: This is representative data for illustrative purposes. H/L Ratio < 1 indicates downregulation upon this compound treatment. An H/L Ratio > 1, as seen for CaMKII, could indicate an indirect feedback mechanism.
Application Example: CASK Signaling Pathways
The identified substrates can be mapped to known signaling pathways to elucidate the molecular mechanisms of CASK function. CASK is known to operate in distinct cellular compartments, including the nucleus and the synapse.
Nuclear Function: Regulation of Gene Expression
In the nucleus, CASK forms a trimeric complex with the CASK interacting nucleosome assembly protein (CINAP) and the transcription factor T-Brain-1 (Tbr1).[15][16] This complex regulates the expression of target genes, including GRIN2B, which encodes the NMDA receptor subunit NR2B.[17] A reduction in the phosphorylation of Tbr1 or CINAP upon this compound treatment would provide evidence for direct regulation by CASK within this complex.
Synaptic Function: Regulation of CaMKII
At the synapse, CASK interacts with and regulates CaMKII, a key kinase in learning and memory.[14][18] CASK can promote the inhibitory autophosphorylation of CaMKII at sites T305/T306, which prevents its activation by Ca²⁺/Calmodulin.[18][19] This regulatory action helps maintain synaptic homeostasis. Phosphoproteomic analysis may reveal indirect effects of this compound on CaMKII phosphorylation, highlighting downstream network effects of CASK inhibition.
Conclusion
The combination of the potent and selective inhibitor this compound with a robust quantitative phosphoproteomics workflow provides a powerful strategy for the global identification of CASK substrates. This approach is essential for mapping the CASK signaling network, understanding its role in neuronal function and disease, and potentially identifying new therapeutic targets for CASK-related neurodevelopmental disorders.[20] The detailed protocols and data analysis pipeline presented here offer a comprehensive guide for researchers aiming to explore the CASK phosphoproteome.
References
- 1. X-linked intellectual disability gene CASK regulates postnatal brain growth in a non-cell autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium/calmodulin-dependent serine protein kinase and mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CASK - Wikipedia [en.wikipedia.org]
- 4. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinase-insight.com [kinase-insight.com]
- 11. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 12. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 13. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Functional analysis of CASK transcript variants expressed in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 20. Presynaptic dysfunction in CASK-related neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of CASK Phosphorylation Following Cask-IN-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial multi-domain scaffolding protein that plays a significant role in neuronal development, synaptic transmission, and cell polarity.[1][2] Its function is intricately regulated by post-translational modifications, most notably phosphorylation. Dysregulation of CASK activity and its signaling pathways has been implicated in various neurological disorders, making it a key target for therapeutic intervention. This application note provides a detailed protocol for performing a Western blot to analyze the phosphorylation state of CASK after treatment with Cask-IN-1, a potent and selective CASK inhibitor.
This compound (also known as NR162) has been identified as a high-affinity inhibitor of CASK, with a dissociation constant (Kd) of 22 nM.[3] Understanding the impact of this inhibitor on CASK phosphorylation is vital for elucidating its mechanism of action and for the development of novel therapeutics targeting CASK-mediated pathways.
CASK Signaling Pathway and Inhibition
CASK acts as a central hub in various signaling cascades. It interacts with numerous proteins, including neurexins, Mint1, and syndecans, to form multi-protein complexes that are essential for synaptic function.[1][4] CASK's own kinase activity, as well as its phosphorylation by other kinases such as Protein Kinase A (PKA), modulates its scaffolding function and downstream signaling events. For instance, PKA-mediated phosphorylation of CASK can regulate its interaction with other proteins and influence gene expression.
The following diagram illustrates a simplified CASK signaling pathway and the point of intervention for this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot to detect changes in CASK phosphorylation upon treatment with this compound.
Detailed Protocol: Western Blot for CASK Phosphorylation
This protocol provides a step-by-step guide for the detection of CASK phosphorylation.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., neuronal cell lines like SH-SY5Y or primary neurons) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CASK (anti-p-CASK) or total CASK (anti-CASK) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA in TBST according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-CASK signal to the total CASK signal for each sample.
Data Presentation
The following table presents representative quantitative data on the effect of this compound on CASK phosphorylation. The data is expressed as a ratio of phosphorylated CASK to total CASK, normalized to the vehicle control.
| Treatment Group | Concentration (nM) | p-CASK / Total CASK Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.75 | ± 0.09 |
| This compound | 50 | 0.42 | ± 0.05 |
| This compound | 100 | 0.21 | ± 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell type used.
Conclusion
This application note provides a comprehensive protocol for the analysis of CASK phosphorylation in response to the inhibitor this compound using Western blotting. The provided workflow, signaling pathway diagram, and detailed methodology will aid researchers in accurately assessing the efficacy and mechanism of action of CASK inhibitors. Careful execution of this protocol, particularly the inclusion of phosphatase inhibitors and appropriate blocking steps, is critical for obtaining reliable and reproducible results in the study of CASK signaling and the development of targeted therapeutics.
References
- 1. CASK - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Inclusion of phosphatase inhibitors during Western blotting enhances signal detection with phospho-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging with Cask-IN-1 to Track CASK Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cask-IN-1" is a hypothetical molecule presented for illustrative purposes within this application note. As of the latest literature review, a specific inhibitor or probe with this designation is not publicly documented. The following protocols and data are based on established principles of live-cell imaging and the known biological functions of the CASK protein.
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a multidomain scaffolding protein crucial for synapse formation, brain development, and the regulation of gene expression.[1][2] It belongs to the membrane-associated guanylate kinase (MAGUK) family and integrates calcium signaling with synaptic protein scaffolding.[3][4] Given its role in various neurological disorders, including X-linked intellectual disability, the ability to monitor CASK activity in real-time within living cells is of significant interest for both basic research and drug discovery.[5]
This document provides a detailed protocol for using a hypothetical fluorescent probe, "this compound," to visualize and quantify the activity of CASK in live cells. This compound is conceptualized as a cell-permeable probe that exhibits enhanced fluorescence upon binding to the active conformation of CASK, allowing for dynamic tracking of its activation state.
Mechanism of Action of this compound (Hypothetical)
This compound is designed to be a conformation-sensitive probe. In its unbound state, the probe has a low quantum yield. Upon binding to a specific site on the CASK protein that becomes accessible when CASK is in its active, signaling conformation, the fluorophore is stabilized, leading to a significant increase in fluorescence intensity. This allows for the direct visualization of the active CASK pool within the cell.
Signaling Pathway of CASK
CASK is a central player in multiple signaling pathways. As a scaffolding protein, it interacts with a variety of partners, including neurexins, Mint1, and Caskin1, to organize synaptic protein complexes.[1][5][6] Its kinase activity is also implicated in transcriptional regulation through its interaction with T-brain-1 (TBR1).[7] Furthermore, CASK regulates CaMKII autophosphorylation, impacting neuronal growth and calcium signaling.[3][4]
Caption: Simplified CASK signaling pathway.
Experimental Protocols
Cell Culture and Plating
-
Cell Lines: Human embryonic kidney 293 (HEK293T) cells, human neuroblastoma (SH-SY5Y) cells, or primary neuronal cultures can be used.
-
Culture Medium: For HEK293T and SH-SY5Y, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary neurons, use appropriate neuron-specific media.
-
Plating for Imaging: Seed cells onto 35 mm glass-bottom dishes suitable for live-cell imaging.[8] A cell density that results in 60-70% confluency on the day of the experiment is recommended to ensure healthy, isolated cells for imaging.
Labeling Cells with this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free culture medium to the desired final concentration (e.g., 1-10 µM). It is crucial to determine the optimal concentration for each cell line to maximize signal-to-noise while minimizing cytotoxicity.
-
Cell Labeling:
-
Remove the culture medium from the plated cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with pre-warmed live-cell imaging solution (e.g., HEPES-buffered saline or phenol red-free medium) to remove excess probe.[8][9]
-
Add fresh, pre-warmed imaging solution to the dish for the duration of the imaging experiment.
-
Live-Cell Imaging
-
Microscope Setup: Use an inverted confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.[8] A high numerical aperture oil-immersion objective (e.g., 60x or 100x) is recommended for subcellular resolution.
-
Imaging Parameters:
-
Excitation/Emission: Use laser lines and filter sets appropriate for the fluorophore of this compound (e.g., 488 nm excitation and 500-550 nm emission for a GFP-like fluorophore).
-
Laser Power and Exposure Time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[9]
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 1-5 minutes) to track dynamic changes in CASK activity. For baseline measurements, image for 10-15 minutes before adding any stimulus.
-
-
Stimulation (Optional): To induce CASK activity, cells can be treated with a stimulus during the time-lapse acquisition. For example, in neuronal cells, depolarization can be induced by adding a high concentration of potassium chloride (KCl) to the imaging medium.
Caption: Experimental workflow for live-cell imaging.
Data Analysis
-
Image Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to identify individual cells and define regions of interest (ROIs), such as the cytoplasm and nucleus.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI for every time point.
-
Background Correction: For each image, measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the intensity measurements of the ROIs.
-
Normalization: To account for variations in probe loading and cell size, normalize the fluorescence intensity of each cell to its baseline value (the average intensity before stimulation). This is often represented as F/F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Statistical Analysis: Perform statistical tests to determine the significance of any observed changes in fluorescence intensity upon stimulation.
Quantitative Data Presentation
The following tables represent hypothetical data that could be generated from an experiment using this compound to monitor CASK activity in SH-SY5Y cells following stimulation with 50 mM KCl.
Table 1: this compound Staining and Imaging Parameters
| Parameter | Value |
| Cell Line | SH-SY5Y |
| This compound Concentration | 5 µM |
| Incubation Time | 45 minutes |
| Imaging Medium | Phenol red-free DMEM with 25 mM HEPES |
| Objective | 60x Oil Immersion (NA 1.4) |
| Excitation/Emission | 488 nm / 525 ± 25 nm |
| Laser Power | 2% |
| Exposure Time | 200 ms |
| Time-lapse Interval | 1 minute |
Table 2: Quantification of CASK Activity (Hypothetical Data)
| Time Point (minutes) | Mean Normalized Fluorescence (F/F₀) ± SEM (Control) | Mean Normalized Fluorescence (F/F₀) ± SEM (50 mM KCl) |
| 0 (Baseline) | 1.00 ± 0.02 | 1.00 ± 0.03 |
| 5 | 1.01 ± 0.03 | 1.25 ± 0.05 |
| 10 | 1.02 ± 0.02 | 1.48 ± 0.06 |
| 15 | 1.01 ± 0.04 | 1.35 ± 0.05* |
| 20 | 1.00 ± 0.03 | 1.15 ± 0.04 |
*p < 0.05 compared to control at the same time point.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number of washes after labeling. Use a background suppressor in the imaging medium. |
| Low Signal | Suboptimal probe concentration. Low CASK expression or activity. | Perform a concentration titration of this compound. Use a cell line with higher CASK expression or a stronger stimulus. |
| Phototoxicity | High laser power or long exposure times. | Reduce laser power and exposure time. Increase the time interval between acquisitions. Use an anti-fade reagent compatible with live cells.[9] |
| Cell Death or Detachment | Cytotoxicity of the probe. Unhealthy cells. | Perform a cytotoxicity assay to determine the optimal probe concentration and incubation time. Ensure cells are healthy and not overly confluent before starting the experiment. |
Conclusion
The use of a specific fluorescent probe like the hypothetical this compound in live-cell imaging provides a powerful tool to study the spatio-temporal dynamics of CASK activity. This approach can be applied to screen for modulators of CASK activity and to investigate the role of CASK in various cellular processes and disease models. The protocols and guidelines presented here offer a framework for designing and executing such experiments to generate robust and quantifiable data.
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological functions and pathological mechanisms of CASK in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 4. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASK - Wikipedia [en.wikipedia.org]
- 6. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.indianapolis.iu.edu [archives.indianapolis.iu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for a CASK Inhibitor (Cask-IN-1) in In Vivo Mouse Models
Disclaimer: As of the current date, a specific small molecule inhibitor designated "Cask-IN-1" for in vivo studies is not extensively documented in publicly available scientific literature. The following application notes and protocols are presented as a comprehensive and generalized guide for researchers, scientists, and drug development professionals on how to approach the in vivo evaluation of a putative CASK (Calcium/calmodulin-dependent serine protein kinase) inhibitor, hereafter referred to as this compound, in mouse models. The experimental parameters provided are illustrative and would require empirical validation for any specific compound.
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a multi-domain scaffolding protein belonging to the membrane-associated guanylate kinase (MAGUK) family. It plays a crucial role in the development and function of the central nervous system, including synapse formation, ion channel trafficking, and regulation of gene expression.[1][2] CASK interacts with a variety of proteins, including Mint1 and Caskin1, to form tripartite complexes that are essential for synaptic function.[1][3] Dysregulation of CASK has been implicated in severe neurodevelopmental disorders, such as microcephaly with pontine and cerebellar hypoplasia (MICPCH) syndrome.[4] The development of specific inhibitors for CASK could provide valuable tools for studying its physiological roles and may offer therapeutic potential for related neurological conditions.
This compound is presented here as a hypothetical, selective inhibitor of CASK. These notes provide a framework for its characterization and use in preclinical mouse models.
Mechanism of Action (Hypothetical)
This compound is hypothesized to function by one of two primary mechanisms:
-
Direct Kinase Inhibition: this compound could bind to the Ca2+/calmodulin-kinase domain of CASK, preventing the phosphorylation of downstream substrates.
-
Disruption of Protein-Protein Interactions: this compound may allosterically bind to CASK and disrupt its interaction with key binding partners like Caskin1 or Mint1, thereby interfering with the formation of functional synaptic scaffolding complexes.[3]
A simplified representation of the potential inhibitory action of this compound on the CASK signaling pathway is depicted below.
Caption: Hypothetical mechanism of this compound action on the CASK signaling pathway.
Application Notes for In Vivo Studies
Potential Research Applications
-
Neurodevelopmental Studies: Investigate the role of CASK in neuronal migration, differentiation, and synapse formation during embryonic and postnatal development.
-
Models of Neurological Disorders: Utilize this compound in mouse models of MICPCH, intellectual disability, or autism spectrum disorders to assess its therapeutic potential.
-
Synaptic Plasticity and Cognition: Examine the effects of CASK inhibition on learning, memory, and other cognitive functions in behavioral paradigms.
-
Cerebellar Ataxia Models: Based on findings from CASK knockout mice, this compound can be used to study motor coordination and cerebellar function.[4]
Mouse Models
-
Wild-Type Mice: C57BL/6J or other standard inbred strains can be used for initial pharmacokinetic (PK), tolerability, and efficacy studies.
-
CASK Knockout/Knockdown Mice: Heterozygous female CASK knockout mice (CASK+/-) can serve as a relevant model for MICPCH syndrome.[4] Conditional knockout models can also be employed for tissue-specific or time-dependent inhibition of CASK function.
Formulation and Dosing
-
Solubility: The solubility of this compound must be determined in various vehicles to prepare a homogenous and stable formulation for in vivo administration. Common vehicles include saline, PBS, DMSO, and cyclodextrins.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), oral (PO), subcutaneous (SC), or intravenous (IV)) will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.
-
Dose and Frequency: Dose-response studies are essential to determine the optimal dose and dosing frequency. This should be guided by in vitro potency and initial tolerability studies.
Experimental Protocols
Protocol 1: In Vivo Tolerability and Pharmacokinetic Study
Objective: To determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound in wild-type mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Wild-type C57BL/6J mice (male, 8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
Procedure:
-
Dose Formulation: Prepare this compound in the chosen vehicle at various concentrations.
-
Tolerability Study:
-
Administer single escalating doses of this compound to different cohorts of mice.
-
Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, and grooming) for at least 7 days.
-
Determine the MTD as the highest dose that does not cause significant toxicity.
-
-
Pharmacokinetic Study:
-
Administer a single, non-toxic dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process blood to obtain plasma and analyze the concentration of this compound using LC-MS/MS.
-
Calculate key PK parameters.
-
Hypothetical Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (20 mg/kg) | Intraperitoneal Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 2500 |
| Tmax (h) | 1.0 | 0.5 |
| AUC0-24h (ng·h/mL) | 9000 | 12000 |
| T1/2 (h) | 4.5 | 3.8 |
| Bioavailability (%) | 30 | N/A |
Protocol 2: Efficacy Study in a CASK+/- Mouse Model of Cerebellar Ataxia
Objective: To evaluate the effect of this compound on motor coordination in a genetic mouse model relevant to CASK deficiency disorders.
Materials:
-
This compound formulated in vehicle
-
Female CASK+/- mice and wild-type littermates (3-4 months old)
-
Gait analysis system (e.g., CatWalk XT)
-
Equipment for tissue collection and processing
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a CASK+/- mouse model.
Procedure:
-
Acclimatization and Baseline: Acclimatize mice to the testing environment and perform baseline gait analysis.
-
Grouping and Dosing: Randomly assign mice to treatment groups (Vehicle or this compound) and administer the compound daily for a specified period (e.g., 14 days).
-
Behavioral Assessment:
-
On the day after the final dose, perform gait analysis.
-
Record and analyze parameters such as stride length, base of support, and paw print area.
-
-
Tissue Collection and Analysis:
-
Euthanize mice and collect cerebellar tissue.
-
Perform Western blot analysis to assess target engagement (e.g., changes in downstream signaling markers like phosphorylated JNK, as suggested by studies on CASK-deficient cells).[4]
-
Hypothetical Data Presentation:
Table 2: Hypothetical Gait Analysis Parameters in CASK+/- Mice
| Treatment Group | Stride Length (mm) | Base of Support (mm) | Paw Print Area (mm²) |
| WT + Vehicle | 75 ± 5 | 25 ± 2 | 30 ± 3 |
| CASK+/- + Vehicle | 60 ± 6 | 35 ± 3 | 25 ± 4* |
| CASK+/- + this compound | 70 ± 5# | 28 ± 2# | 28 ± 3# |
| p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. CASK+/- + Vehicle |
Table 3: Hypothetical Biomarker Changes in Cerebellum
| Treatment Group | Relative p-JNK Levels (normalized to total JNK) |
| WT + Vehicle | 1.0 ± 0.1 |
| CASK+/- + Vehicle | 2.5 ± 0.3* |
| CASK+/- + this compound | 1.5 ± 0.2# |
| p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. CASK+/- + Vehicle |
Troubleshooting
-
Poor Solubility/Formulation: If this compound precipitates out of solution, screen alternative vehicles or use sonication or heating to aid dissolution.
-
Toxicity: If toxicity is observed, reduce the dose or dosing frequency. Consider a different route of administration.
-
Lack of Efficacy: If no effect is observed, confirm target engagement through biomarker analysis. The dose may be too low, or the compound may have poor brain penetration.
-
Variability in Behavioral Data: Ensure proper acclimatization of animals and consistent experimental conditions to minimize variability.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. A material safety data sheet (MSDS) for the specific compound should be consulted for detailed handling and disposal instructions. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
The development of a specific and potent CASK inhibitor like the hypothetical this compound would be of significant value to the neuroscience research community. The protocols and guidelines presented here provide a robust framework for the in vivo characterization of such a compound in mouse models. Rigorous validation of any new inhibitor is paramount to ensure that the observed effects are specifically due to the modulation of CASK activity.
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of CASK in mice is lethal and impairs synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jun N-Terminal Kinase Inhibitor Suppresses CASK Deficiency-Induced Cerebellar Granular Cell Death in MICPCH Syndrome Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the CASK/Caskin1 Interaction with High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent serine protein kinase (CASK) is a crucial scaffolding protein involved in vital cellular processes, including synapse formation, brain development, and the establishment of cell polarity.[1] CASK's multidomain structure allows it to participate in numerous protein-protein interactions, forming the backbone of complex signaling networks.[1] One such key interaction is with Caskin1, a brain-specific adaptor protein. The CASK/Caskin1 complex is implicated in neuronal signaling and its disruption may offer therapeutic avenues for neurological disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting the CASK/Caskin1 interaction.
CASK Signaling Pathway and the Role of Caskin1
CASK functions as a molecular hub, integrating various signaling inputs and organizing downstream effector proteins. It forms a tripartite complex with Mint1 and Velis, which is crucial for synaptic vesicle exocytosis.[2][3] Caskin1 competes with Mint1 for binding to the CaM kinase domain of CASK, suggesting a regulatory switch that can modulate CASK's function.[2][4] By interacting with CASK, Caskin1 can influence the assembly of presynaptic protein complexes, thereby impacting neurotransmitter release.[2][5] Understanding the dynamics of the CASK/Caskin1 interaction is therefore essential for deciphering its role in both normal physiology and disease.
High-Throughput Screening (HTS) for Inhibitors of the CASK/Caskin1 Interaction
HTS provides a robust platform for identifying novel chemical entities that can modulate the CASK/Caskin1 interaction.[6] A quantitative HTS (qHTS) approach, utilizing multiple concentrations of test compounds, can provide early insights into structure-activity relationships and minimize false positives and negatives.[7]
Data Presentation
The following table represents hypothetical data from a primary qHTS campaign aimed at identifying inhibitors of the CASK/Caskin1 interaction.
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| Cmpd-001 | 10 | 85.2 | 2.5 | 0.78 |
| Cmpd-002 | 10 | 5.1 | > 50 | 0.81 |
| Cmpd-003 | 10 | 45.6 | 15.8 | 0.75 |
| Cmpd-004 | 10 | 92.3 | 1.1 | 0.85 |
| Cmpd-005 | 10 | 12.7 | > 50 | 0.79 |
Table 1: Representative quantitative data from a high-throughput screen for CASK/Caskin1 interaction inhibitors. The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating a robust assay.[8]
Experimental Protocols
A fluorescence polarization (FP) assay is a suitable method for monitoring the CASK/Caskin1 interaction in an HTS format. This homogenous assay measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Protocol: Fluorescence Polarization (FP) HTS Assay for CASK/Caskin1 Inhibitors
1. Reagent Preparation:
- Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
- CASK Protein: Recombinant CASK protein (containing the Caskin1 binding domain) is expressed and purified.
- Fluorescently Labeled Caskin1 Peptide: A peptide derived from the CASK-binding domain of Caskin1 is synthesized and labeled with a fluorescent probe (e.g., FITC).
- Test Compounds: Compounds from a chemical library are serially diluted in DMSO to create a concentration gradient.
2. Assay Procedure:
- Dispense 5 µL of assay buffer into all wells of a 384-well, low-volume, black assay plate.
- Add 50 nL of test compounds or DMSO (for controls) to the appropriate wells.
- Add 5 µL of the fluorescently labeled Caskin1 peptide solution (final concentration ~10 nM) to all wells.
- Add 5 µL of the CASK protein solution (final concentration determined by titration, typically at its Kd value for the peptide) to all wells except for the negative controls (which receive buffer instead).
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- The percentage inhibition for each compound is calculated relative to the high (CASK + peptide) and low (peptide only) controls.
- For qHTS, dose-response curves are generated, and IC50 values are determined for active compounds.
- Assay quality is monitored by calculating the Z'-factor for each plate.
HTS Workflow
The overall workflow for a typical HTS campaign to identify CASK/Caskin1 inhibitors is depicted below.
Conclusion
Targeting the CASK/Caskin1 protein-protein interaction presents a promising strategy for the development of novel therapeutics for neurological disorders. The application of high-throughput screening, coupled with robust assay methodologies and data analysis, provides a powerful approach to identify and characterize small molecule modulators of this critical interaction. The protocols and workflows outlined in this document serve as a guide for researchers and drug discovery professionals embarking on such screening campaigns.
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CASK modulates the assembly and function of the Mint1/Munc18-1 complex to regulate insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kinase-IN-1 Dosage to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Kinase-IN-1, a novel kinase inhibitor, to minimize cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for using Kinase-IN-1 in cell culture experiments?
A1: The optimal, non-toxic concentration range for Kinase-IN-1 is highly dependent on the cell line being used. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, a concentration range of 1 nM to 10 µM is often used for initial screening.
Q2: I am observing significant cell death even at low concentrations of Kinase-IN-1. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to Kinase-IN-1.
-
Compound Stability: Ensure the Kinase-IN-1 stock solution is properly stored and has not degraded. We recommend preparing fresh dilutions for each experiment.
-
Off-Target Effects: At higher concentrations, Kinase-IN-1 may have off-target effects that contribute to cytotoxicity.
-
Assay Interference: The cytotoxicity assay itself might be affected by the compound. Consider using an orthogonal method to confirm the results (e.g., if you are using an MTT assay, try an LDH assay).
Q3: How can I distinguish between apoptosis and necrosis induced by Kinase-IN-1?
A3: To differentiate between apoptotic and necrotic cell death, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis.[1][2][3][4][5] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both.[2][4]
Q4: What are the key signaling pathways affected by Kinase-IN-1?
A4: Kinase-IN-1 is designed to target the "Kinase X" signaling pathway. However, potential off-target effects on other pathways such as AKT and AMPK have been observed in some cell lines. It is advisable to profile the activity of related kinases to assess the selectivity of Kinase-IN-1 in your experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding Kinase-IN-1. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[6][7][8] |
Issue 2: IC50 Value is Significantly Different from Published Data
| Possible Cause | Recommended Solution |
| Different Cell Line or Passage Number | Use the same cell line and passage number as cited in the literature. Cell characteristics can change over time with continuous passaging. |
| Variations in Assay Protocol | Strictly adhere to the recommended protocol for the cytotoxicity assay, including incubation times, reagent concentrations, and reading parameters.[6][7][9][10] |
| Serum Concentration in Media | The presence of serum proteins can bind to the compound, reducing its effective concentration. Consider using serum-free media or a consistent serum concentration across all experiments. |
| Instrument Calibration | Ensure the plate reader is properly calibrated and using the correct wavelength for absorbance or fluorescence measurement. |
Experimental Protocols
Protocol 1: Determining the IC50 of Kinase-IN-1 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][10]
Materials:
-
Cells of interest
-
Complete culture medium
-
Kinase-IN-1 stock solution (e.g., 10 mM in DMSO)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[8]
-
Prepare serial dilutions of Kinase-IN-1 in culture medium. A common starting range is 0.01, 0.1, 1, 10, 100, 1000, 10000 nM. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Kinase-IN-1 dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[7][9]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7][9]
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Kinase-IN-1 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[11]
Materials:
-
Cells and culture medium
-
Kinase-IN-1
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
96-well plates
Procedure:
-
Seed cells and treat with serial dilutions of Kinase-IN-1 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.[12][13]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Data Presentation
Table 1: Hypothetical IC50 Values of Kinase-IN-1 in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HeLa | Cervical Cancer | 250 |
| Jurkat | T-cell Leukemia | 85 |
Table 2: Comparison of Cytotoxicity Assays for Kinase-IN-1 in MCF-7 Cells (48h treatment)
| Assay | Endpoint Measured | IC50 (nM) |
| MTT | Metabolic Activity | 50 |
| LDH | Membrane Integrity | 65 |
| Annexin V/PI | Apoptosis | 45 (for early apoptosis) |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of Kinase-IN-1.
Caption: Simplified signaling pathway of Kinase-IN-1 and potential off-target effects.
References
- 1. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. cellbiologics.com [cellbiologics.com]
Cask-IN-1 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the stability of Cask-IN-1, a small molecule inhibitor of the CASK (Calcium/calmodulin-dependent serine protein kinase) protein, in cell culture media. Ensuring the stability of your compound under experimental conditions is critical for the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture media?
A1: Assessing the stability of this compound is crucial for several reasons:
-
Accurate Concentration: Degradation of the compound will lead to a lower effective concentration than intended, potentially causing misleading dose-response curves and inaccurate IC50 values.[1]
-
Formation of Active/Toxic Metabolites: Degradation products may have their own biological activity or toxicity, confounding the experimental results.[2]
-
Reproducibility: Uncontrolled degradation can lead to poor reproducibility between experiments.
-
Data Interpretation: Knowing the stability of this compound is essential for correctly interpreting cellular assay data and guiding further compound optimization.[1]
Q2: What are the common factors that can affect the stability of a small molecule like this compound in cell culture media?
A2: Several factors can influence the stability of a small molecule in cell culture media:
-
pH of the Media: The pH of standard cell culture media (typically 7.2-7.4) can catalyze the hydrolysis of susceptible chemical groups.
-
Media Components: Components in the media, such as serum proteins, amino acids, and reducing agents, can react with the compound.
-
Temperature: The standard cell culture temperature of 37°C can accelerate degradation reactions.[3]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3]
-
Enzymatic Degradation: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.
Q3: What are the recommended methods for assessing this compound stability?
A3: The most common and reliable method for assessing the stability of a small molecule in cell culture media is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques allow for the separation and quantification of the parent compound and any degradation products over time.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a typical workflow for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
-
Acetonitrile or other suitable organic solvent for sample preparation
Experimental Workflow:
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike this compound into media: Dilute the stock solution into pre-warmed cell culture medium (with and without serum) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Incubate samples: Aliquot the spiked media into sterile tubes or wells of a plate and incubate at 37°C in a 5% CO2 incubator.
-
Collect time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the media. The 0-hour time point serves as the initial concentration reference.
-
Sample preparation: For each time point, quench the reaction by adding a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
HPLC/LC-MS analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to quantify the concentration of the remaining this compound.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the compound in the media.
Data Presentation
The stability data for this compound can be summarized in a table for easy comparison between different media conditions.
Table 1: Hypothetical Stability Data for this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 96.8 | 90.1 |
| 8 | 92.3 | 82.5 |
| 24 | 75.1 | 60.7 |
| 48 | 55.9 | 35.8 |
| 72 | 40.2 | 15.4 |
Table 2: Calculated Half-life (t1/2) of this compound
| Medium | Half-life (hours) |
| DMEM | ~55 |
| DMEM + 10% FBS | ~30 |
CASK Signaling Pathway Context
This compound is designed to inhibit the CASK protein, a scaffolding protein involved in various cellular processes, including synapse formation and transcriptional regulation.[4][5] Understanding the pathway can help in designing functional assays to correlate with stability data.
Troubleshooting Guide
Problem 1: Rapid degradation of this compound is observed in serum-containing media.
-
Possible Cause: Enzymatic degradation by proteases or esterases in the serum.
-
Troubleshooting Steps:
-
Use heat-inactivated serum: Heat inactivation can denature some enzymes.
-
Use serum-free media: If your cell line can be maintained in serum-free media, this will eliminate serum-related degradation.
-
Increase dosing frequency: If the compound must be used in serum-containing media, consider replenishing the media with fresh this compound more frequently to maintain a more stable concentration.
-
Problem 2: Poor recovery of this compound even at the 0-hour time point.
-
Possible Cause 1: Poor solubility of this compound in the cell culture media.
-
Troubleshooting Steps:
-
Check solubility: Perform a solubility test by preparing a high concentration of this compound in the media, centrifuging, and measuring the concentration in the supernatant.
-
Modify stock solution: Use a co-solvent or a different formulation to improve solubility.
-
-
Possible Cause 2: Non-specific binding to plasticware (tubes or plates).
-
Troubleshooting Steps:
-
Use low-binding plasticware: Utilize polypropylene or other low-protein-binding tubes and plates.
-
Include a detergent: A low concentration of a non-ionic detergent (e.g., Tween-20) in the media might reduce non-specific binding, but check for cell toxicity first.
-
Problem 3: High variability between replicate samples.
-
Possible Cause: Inconsistent sample preparation or analytical method variability.
-
Troubleshooting Steps:
-
Ensure thorough mixing: Make sure the this compound is completely dissolved and evenly distributed in the media.
-
Standardize sample processing: Use consistent volumes and timing for quenching and centrifugation.
-
Validate analytical method: Ensure your HPLC/LC-MS method is robust and reproducible. Include internal standards to correct for variations in sample processing and injection volume.
-
By following these guidelines, researchers can confidently assess the stability of this compound in their specific cell culture system, leading to more reliable and interpretable experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cask-IN-1 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Cask-IN-1 and how to resolve common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 12.21 mg/mL (20.01 mM).[1] For best results, the use of newly opened, non-hygroscopic DMSO is strongly advised, as absorbed water can significantly reduce the solubility of the compound.[1]
Q2: What is the solubility of this compound in aqueous solutions like PBS or cell culture media?
A2: There is no specific quantitative data available for the solubility of this compound in aqueous solutions such as PBS or cell culture media. As a lipophilic compound, it is expected to have very low solubility in water-based solutions. Direct dissolution in aqueous buffers is not recommended. Instead, a stock solution in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Q3: How should I prepare a working solution of this compound for my cell-based assay?
A3: To prepare a working solution, first create a high-concentration stock solution in pure DMSO. Then, serially dilute this stock solution to an intermediate concentration, also in DMSO. Finally, add a small volume of the intermediate DMSO solution to your pre-warmed cell culture medium to reach the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds.[2] To resolve this, you can try gentle warming of the solution in a 37°C water bath, vortexing, or sonication for a few minutes.[2] If the precipitate does not redissolve, it is likely that you have exceeded the solubility limit of this compound in your final experimental medium. In this case, you should try preparing a working solution with a lower final concentration of this compound or a slightly higher percentage of DMSO if your experimental system can tolerate it.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in DMSO.
| Potential Cause | Solution |
| Insufficient mixing | Vortex the solution vigorously. |
| Low Temperature | Gently warm the solution in a 37°C water bath. |
| Compound is at a high concentration | Use ultrasonic treatment to aid dissolution.[1] |
| DMSO has absorbed water (hygroscopic) | Use a fresh, unopened bottle of anhydrous DMSO.[1] |
Issue 2: this compound precipitates from the working solution during the experiment.
| Potential Cause | Solution |
| Exceeded solubility in the aqueous medium | Lower the final concentration of this compound in your working solution. |
| Temperature fluctuations | Ensure your experimental setup is maintained at a constant temperature. |
| High final DMSO concentration causing insolubility of buffer salts | Ensure the final DMSO concentration is kept to a minimum (ideally <0.5%). |
| Interaction with components in the media | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation for the initial dilution. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 610.34 g/mol | [1] |
| Solubility in DMSO | 12.21 mg/mL (20.01 mM) | [1] |
| Storage of Powder | -20°C for 3 years | [1] |
| Storage of Stock Solution in Solvent | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.61 mg of this compound (Molecular Weight = 610.34 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous, newly opened DMSO to the tube. For 0.61 mg of this compound, add 100 µL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
As a final step, if necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of 1 mM by adding 10 µL of the 10 mM stock to 90 µL of pure DMSO. Mix well by vortexing.
-
Final Dilution: Pre-warm your cell culture medium to 37°C. To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate stock solution to 99 µL of the pre-warmed cell culture medium. This results in a final DMSO concentration of 1%. For a lower final DMSO concentration (e.g., 0.1%), you would add 1 µL of the 1 mM stock to 999 µL of medium.
-
Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle vortexing or by pipetting up and down.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting steps for this compound precipitation.
References
Technical Support Center: Cask-IN-1 (CASK Inhibitor)
This technical support center provides guidance on the storage, handling, and use of Cask-IN-1, a potent and selective inhibitor of Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK). This guide is intended for researchers, scientists, and drug development professionals.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its stability and activity.
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Stock Solution Preparation
This compound is soluble in DMSO and ethanol. For cellular assays, it is recommended to prepare a concentrated stock solution in DMSO.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 1.6384 mL |
| 5 mM | 0.3277 mL |
| 10 mM | 0.1638 mL |
Handling Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle the compound in a well-ventilated area.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use applications.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and use sonication to aid in redissolving the compound.[2] Ensure you are using a freshly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: I am observing inconsistent results in my experiments. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Compound Instability: Ensure that the stock solution has not undergone multiple freeze-thaw cycles and has been stored at the recommended temperature.
-
Cell Culture Variability: Maintain consistent cell passage numbers, seeding densities, and experimental conditions.
-
Pipetting Errors: Use calibrated pipettes to ensure accurate dosing.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for CASK. However, at higher concentrations, there may be some activity against related kinases. For instance, the well-characterized CASK inhibitor NR162 shows approximately 47-fold selectivity for CASK over TYRO3.[3] It is recommended to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Q4: What is the recommended concentration range for cell-based assays?
A4: The optimal concentration will vary depending on the cell type and experimental endpoint. A good starting point is to perform a dose-response curve. For the CASK inhibitor NR162, a concentration of 1 µM is often used in cell-based assays, with a recommendation to stay below 10 µM to minimize off-target effects.[3][4]
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the desired downstream analysis, such as a cell viability assay, western blot for target protein expression, or a functional assay.
Signaling Pathways
CASK is a scaffold protein with multiple domains that participates in various signaling pathways, primarily in the nervous system.[5][6] It plays a role in synaptic protein targeting, neural development, and gene expression regulation.[6] CASK can interact with a variety of proteins, and its inhibition can impact these pathways.
Simplified CASK Signaling Pathway
CASK interacts with synaptic proteins like Neurexin and is involved in the regulation of CaMKII autophosphorylation.[7][8] It has also been shown to be associated with the Notch signaling pathway in some cancers.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. NR162 | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the MAGUK protein CASK in neural development and synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning [frontiersin.org]
- 8. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Cask-IN-1 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cask-IN-1, a potent and selective inhibitor of the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK). The following information is intended to help control for potential vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: The recommended vehicle for dissolving this compound is dimethyl sulfoxide (DMSO). Product datasheets for this compound and similar kinase inhibitors consistently list DMSO as the primary solvent.
Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?
A2: The maximum safe concentration of DMSO varies depending on the cell line. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid significant cytotoxicity.[1] Most cell lines can tolerate 0.5% DMSO, and some are tolerant up to 1%, but primary cells are often more sensitive.[1] It is always best to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration of your vehicle.
Q3: Can the DMSO vehicle itself affect my experimental results?
A3: Yes, DMSO at certain concentrations can have biological effects on cells, including altered cell proliferation, differentiation, and gene expression.[2][3] Therefore, it is crucial to include a vehicle control in your experimental design to distinguish the effects of this compound from those of the DMSO solvent.
Q4: How do I properly control for vehicle effects in my experiment?
A4: To properly control for vehicle effects, you should treat a set of cells with the same concentration of DMSO as is present in your this compound treated samples. This "vehicle control" group will account for any effects induced by the solvent. For every concentration of this compound you test, you should have a corresponding vehicle control with the same final DMSO concentration.[4]
Q5: What are the known off-target effects of this compound?
A5: Currently, specific off-target effects of this compound are not well-documented in publicly available literature. To differentiate between off-target effects and vehicle effects, it is essential to use a stringent vehicle control and potentially a structurally related but inactive control compound if available. Any observed effects in the this compound treated group that are not present in the vehicle control group are more likely to be due to the inhibitor's activity.
Troubleshooting Guides
Issue 1: High background signal or unexpected results in the vehicle control group.
-
Possible Cause: The concentration of DMSO may be too high for your specific cell type, leading to cytotoxicity or other cellular stress responses.
-
Troubleshooting Steps:
-
Perform a Vehicle Dose-Response: Before your main experiment, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%) on your cells.
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the highest concentration of DMSO that does not significantly affect cell viability.
-
Select the Optimal Concentration: Choose a DMSO concentration for your this compound experiments that is well below the toxic threshold for your cells.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent preparation of this compound dilutions or vehicle controls.
-
Troubleshooting Steps:
-
Standardize Dilution Series: Prepare a master stock of this compound in 100% DMSO. From this, create a working stock that can be serially diluted in your culture medium to achieve the desired final concentrations of both the inhibitor and DMSO.
-
Prepare Fresh Vehicle Controls: For each experiment, prepare fresh vehicle control solutions by diluting 100% DMSO into the culture medium to match the final DMSO concentration in each of your this compound treatment groups.
-
Ensure Homogeneity: Thoroughly mix all solutions before adding them to your cells.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations for In Vitro Studies
| Cell Type Sensitivity | Recommended Final DMSO Concentration | Notes |
| Highly Sensitive (e.g., Primary Neurons) | ≤ 0.1% | May require optimization to even lower concentrations.[1] |
| Most Cell Lines | ≤ 0.5% | Generally considered safe for a wide range of cell lines.[1] |
| Tolerant Cell Lines | ≤ 1.0% | Some robust cell lines may tolerate up to 1%, but this should be verified.[1] |
Table 2: Cytotoxicity of DMSO in Various Cell Lines (24-hour exposure)
| Cell Line | DMSO Concentration Causing Significant Viability Reduction | Reference |
| Hep G2 | > 1% | [2] |
| Caco-2/TC7 | > 10% (no significant LDH release) | [5] |
| MCF-7 | 1% and 2% | [6] |
| HeLa | No significant effect at 1% and 2% | [6] |
Experimental Protocols
Protocol: Determining Vehicle Effects of DMSO in a Cell-Based Assay
This protocol outlines the steps to properly control for the effects of DMSO when treating cells with this compound.
Materials:
-
This compound
-
100% sterile-filtered DMSO
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates
-
Your chosen cell line
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock.
-
Preparation of Treatment Dilutions:
-
Perform a serial dilution of your this compound stock solution in cell culture medium to achieve your desired final treatment concentrations.
-
Crucially, for each this compound concentration, prepare a corresponding vehicle control by adding the same volume of 100% DMSO to the same volume of cell culture medium. For example, if you add 1 µL of your 10 mM this compound stock to 1 mL of medium for a final concentration of 10 µM (with 0.1% DMSO), your vehicle control for this concentration will be 1 µL of 100% DMSO in 1 mL of medium.
-
-
Treatment:
-
Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the corresponding vehicle controls.
-
Include a "no treatment" control group that receives only fresh cell culture medium.
-
-
Incubation: Incubate the cells for your desired experimental duration.
-
Endpoint Analysis: Perform your downstream analysis (e.g., cell viability assay, western blot, gene expression analysis).
-
Data Analysis:
-
Normalize the results of your this compound treated groups to their corresponding vehicle control groups. This will allow you to isolate the effect of the inhibitor from the effect of the solvent.
-
Compare the vehicle control groups to the "no treatment" control to assess the baseline effect of DMSO on your cells.
-
Mandatory Visualization
Caption: CASK Signaling and Vehicle Control Logic
Caption: Experimental Workflow for Vehicle Control
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. CASK calcium/calmodulin dependent serine protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability with Cask-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Cask-IN-1, a potent and selective inhibitor of the Calcium/Calmodulin-dependent Serine Protein Kinase (CASK).
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound in experimental settings.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe for the pseudokinase CASK.[1] It functions as a CASK inhibitor by binding to the ATP-binding site.[1] Its design is based on a 2,4-diaminopyrimidine-5-carboxamide scaffold, which targets an unusual pocket created by the GFG motif present in the CASK kinase domain.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be stored at -80°C, where it is stable for up to six months. For short-term use, it can be stored at -20°C for up to one month.[3] It is important to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for CASK. In a KINOMEScan at a concentration of 1 µM, the closest off-targets identified were TYRO3 and ERBB3.[1][4] The IC50 for TYRO3 is 3.8 µM, making this compound 47-fold more selective for CASK.[1]
Q4: In which cellular pathways is CASK involved?
A4: CASK is a scaffold protein with roles in numerous signaling pathways. It is involved in neuronal synapse development and trafficking, cell proliferation, cytoskeletal remodeling, and cell metastasis.[5][6] CASK has been shown to regulate the Notch signaling pathway and can function as a tumor promoter in some cancers.[6] It also interacts with proteins such as Mint1, Veli, and Caskin1 to form tripartite complexes.[7][8]
Q5: What are the different domains of the CASK protein and their functions?
A5: CASK is a multi-domain protein that includes a Calcium/Calmodulin-dependent kinase (CaMK) domain, two Lin-2/Lin-7 (L27) domains, a PSD-95/Dlg/ZO-1 (PDZ) domain, an Src homology 3 (SH3) domain, and a guanylate kinase (GK) domain.[5] These domains are involved in protein-protein interactions and scaffolding functions.[5][7]
Troubleshooting Guides
Solutions to common problems encountered during experiments with this compound.
In Vitro Kinase Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent enzyme concentration or activity. | Ensure consistent preparation and storage of CASK enzyme. Perform a new enzyme titration before each experiment. |
| Inaccurate inhibitor concentration. | Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of the stock solution. | |
| Substrate concentration is not optimal. | Determine the Km of the substrate and use a concentration at or below the Km for competitive inhibition studies. | |
| No or low kinase activity | Inactive CASK enzyme. | Use a fresh batch of enzyme. Ensure proper storage conditions (-80°C). |
| Incorrect buffer composition. | CASK kinase activity is Mg2+-independent.[9] Ensure that the kinase buffer does not contain Mg2+. | |
| Substrate not suitable for CASK. | Use a validated CASK substrate, such as the cytoplasmic tail of neurexin-1.[9] | |
| Inhibitor appears inactive | This compound degradation. | Prepare fresh dilutions from a properly stored stock. |
| Incorrect assay setup. | Verify the concentrations of all reagents and the incubation times. Include a known CASK inhibitor as a positive control if available. |
Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent cellular response to this compound | Cell line heterogeneity. | Use a clonal cell line or perform single-cell sorting to reduce variability. |
| Variations in cell density at the time of treatment. | Seed cells at a consistent density and allow them to attach and normalize before adding the inhibitor. | |
| Inconsistent incubation time with the inhibitor. | Use a precise timer for all treatment steps. | |
| Low potency of this compound in cells | Poor cell permeability of the inhibitor. | Increase the incubation time or use a higher concentration. Confirm cellular uptake if possible. |
| High protein binding in culture medium. | Reduce the serum concentration in the medium during the treatment period, if compatible with cell health. | |
| Efflux of the inhibitor by cellular transporters. | Co-incubate with a known efflux pump inhibitor to test this possibility. | |
| Cell toxicity observed | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls. |
Co-Immunoprecipitation (Co-IP) for CASK Interactions
| Problem | Possible Cause | Recommended Solution |
| Low or no pull-down of CASK or its binding partners | Inefficient antibody. | Use a CASK antibody validated for IP. Test different antibodies if necessary. |
| Protein-protein interaction is weak or transient. | Optimize lysis and wash buffers with lower stringency (e.g., lower salt and detergent concentrations). Cross-linking agents can be used to stabilize transient interactions. | |
| Epitope masking. | The antibody binding site on CASK might be blocked by an interacting protein. Try a different antibody that recognizes a different epitope.[10] | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer.[11] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[10] | |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration for IP.[12] | |
| Co-elution of antibody heavy and light chains | Elution method. | Use a gentle elution buffer or cross-link the antibody to the beads to prevent its elution with the target protein. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound.
CASK In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against CASK using a radiometric assay.
-
Prepare a 2x CASK enzyme solution: Dilute recombinant human CASK protein in kinase buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a 2x substrate solution: Dilute the CASK substrate (e.g., neurexin-1 cytoplasmic tail) and [γ-³²P]ATP in kinase buffer.
-
Prepare serial dilutions of this compound: Dissolve this compound in DMSO and then serially dilute in kinase buffer.
-
Assay Plate Setup: Add 10 µL of each this compound dilution to a 96-well plate. Include wells with DMSO only as a control.
-
Start the reaction: Add 10 µL of the 2x CASK enzyme solution to each well and incubate for 10 minutes at room temperature. Then, add 20 µL of the 2x substrate solution to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Detection: Spot the reaction mixture onto a P81 phosphocellulose filter paper. Wash the filter paper three times with 0.75% phosphoric acid and once with acetone. Allow the paper to dry and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation of CASK and Caskin1
This protocol describes the immunoprecipitation of endogenous CASK to detect its interaction with Caskin1.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against CASK and incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CASK and Caskin1.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a human cancer xenograft model in mice.
-
Cell Culture: Culture a human cancer cell line with high CASK expression (e.g., a pancreatic cancer cell line) under standard conditions.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (dissolved in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of this compound.
Quantitative Data
Summary of key quantitative data for this compound and its interaction with CASK and Caskin1.
Table 1: Inhibitor Potency and Binding Affinity
| Compound | Target | Assay Type | Value | Reference |
| This compound (NR162) | CASK | NanoBRET IC50 | 80 nM | [1] |
| This compound (NR162) | CASK | ITC Kd | 22 nM | [1] |
Table 2: Protein-Protein Interaction Binding Affinities
| Interacting Proteins | Assay Type | Kd Value | Reference |
| CASK - Caskin1 (peptide) | Isothermal Titration Calorimetry (ITC) | ~6.94 µM | [13] |
| CASK (CaMK domain) - Caskin1 (extended CID) | Isothermal Titration Calorimetry (ITC) | 0.94 ± 0.09 µM |
Signaling Pathways and Workflows
Visual representations of the CASK signaling pathway and a typical experimental workflow.
Caption: CASK signaling pathway illustrating its interaction with multiple binding partners and the inhibitory action of this compound.
Caption: A typical experimental workflow for co-immunoprecipitation to study the CASK-Caskin1 interaction.
References
- 1. NR162 | Structural Genomics Consortium [thesgc.org]
- 2. Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CASK Participates in Alternative Tripartite Complexes in which Mint 1 Competes for Binding with Caskin 1, a Novel CASK-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CASK Functions as a Mg2+-independent neurexin kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. biorxiv.org [biorxiv.org]
Addressing Cask-IN-1 degradation in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Cask-IN-1 stability and degradation in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Calcium/calmodulin-dependent serine protein kinase (CASK), a multi-domain scaffolding protein involved in synapse formation, brain development, and the establishment of cell polarity.[1] CASK interacts with numerous proteins to form signaling complexes.[1] this compound is designed to interfere with the kinase activity or protein-protein interactions of CASK, thereby modulating its downstream signaling pathways.
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A decrease in efficacy over time is likely due to the degradation of this compound in your experimental setup. Several factors can contribute to the degradation of small molecule inhibitors in solution, including temperature, light exposure, pH of the medium, and enzymatic activity in cell cultures. It is also possible that the compound is being metabolized by the cells.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure maximum stability, this compound stock solutions should be stored under the following conditions, based on recommendations for similar CASK inhibitors.[2]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended storage conditions for this compound stock solutions.
Note: For long-term studies, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
Issue: Suspected Degradation of this compound in Aqueous Solution
If you suspect that this compound is degrading in your aqueous experimental buffer or cell culture medium, follow these troubleshooting steps:
1. Verify Proper Storage:
-
Confirm that your stock solutions have been stored at the correct temperature and for a duration within the recommended limits (see Table 1).
-
Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.
2. Assess Compound Stability:
-
Perform a stability study of this compound in your specific experimental buffer or medium. An overview of a typical workflow is provided below.
Caption: Experimental workflow for assessing this compound stability.
3. Mitigate Degradation:
-
pH and Buffer Optimization: The stability of small molecules can be pH-dependent. If significant degradation is observed, consider if the pH of your medium is optimal. While altering cell culture medium pH is generally not advisable, for in vitro assays, you can test a range of buffer systems.
-
Light Protection: Store and handle this compound solutions in amber vials or cover the containers with aluminum foil to protect from light, as some compounds are light-sensitive.
-
Temperature Control: For cell-free experiments, consider running them at a lower temperature if the experimental design permits.
-
Fresh Preparation: For long-term experiments, it is advisable to replenish the this compound in the medium periodically. The frequency of replenishment should be determined by its measured half-life in your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Half-life in Cell Culture Medium
This protocol outlines a method to determine the stability and half-life of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration.
-
Dispense 1 mL aliquots of this solution into sterile, amber microcentrifuge tubes.
-
Immediately process the first aliquot (T=0) as the baseline measurement.
-
Add an appropriate volume of a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex and centrifuge at >12,000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube and process it as described in step 3.
-
Analyze all collected supernatants by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) using the formula for first-order decay: t½ = 0.693 / k, where k is the degradation rate constant determined from the slope of the natural log of the concentration versus time.[3][4]
CASK Signaling Pathways
Understanding the signaling pathways involving CASK can help in designing experiments and interpreting results when using this compound.
CASK Interaction Complexes:
CASK acts as a scaffold, forming tripartite complexes with other proteins. Two well-characterized competing complexes are the CASK/Mint1/Veli and the CASK/Caskin1/Veli complexes.[1][5][6] These complexes are crucial for synaptic function.
Caption: Competing CASK interaction complexes.
CASK and the Notch Signaling Pathway:
Recent studies have implicated CASK in the regulation of the Notch signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[7] CASK may act as a positive regulator of this pathway.
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological half-life - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biological functions and pathological mechanisms of CASK in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CASK regulates Notch pathway and functions as a tumor promoter in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Cask-IN-1 for CASK: A Comparative Guide for Researchers
For researchers in kinase drug discovery and chemical biology, establishing the precise specificity of a chemical probe is paramount. This guide provides a comprehensive framework for validating the specificity of Cask-IN-1, a potent inhibitor of the Calcium/Calmodulin-dependent Serine Protein Kinase (CASK). We present a comparative analysis of this compound and its inactive control, alongside detailed experimental protocols to empower researchers to rigorously assess its on-target and off-target activities.
CASK is a unique member of the membrane-associated guanylate kinase (MAGUK) family, functioning as a scaffold protein with kinase activity. Its involvement in neuronal development, synaptic function, and diseases such as X-linked intellectual disability and cancer has made it an attractive therapeutic target. This compound (also known as NR162) has emerged as a valuable chemical tool to investigate CASK biology.[1] This guide outlines the essential experiments to confirm that the observed biological effects of this compound are indeed due to its interaction with CASK.
Comparing this compound and its Negative Control
A crucial aspect of validating a chemical probe is the use of a structurally similar but biologically inactive control compound. For this compound, the corresponding negative control is NR187. This molecule shares a similar chemical scaffold but lacks the key interactions with the CASK active site, rendering it significantly less potent. By comparing the effects of this compound and NR187 in cellular and biochemical assays, researchers can differentiate between on-target effects and non-specific or off-target activities.
| Compound | Target | Potency (Kd) | Key Features |
| This compound (NR162) | CASK | 22 nM | Potent and selective CASK inhibitor. |
| NR187 | (Negative Control) | N/A | Structurally similar to this compound but inactive against CASK. |
Experimental Validation of this compound Specificity
To rigorously validate the specificity of this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended.
Kinome-Wide Selectivity Profiling
A primary assessment of a kinase inhibitor's specificity is to screen it against a large panel of kinases. This provides a broad overview of its potential off-targets.
Experimental Data Summary:
Kinome scan data for this compound (NR162) has been generated, revealing a high degree of selectivity for CASK.
| Kinase | % Inhibition at 1 µM this compound |
| CASK | >90% |
| TYRO3 | <50% |
| ERBB3 | <50% |
| ... (other kinases) | Minimal Inhibition |
Note: This table is a simplified representation. For a complete dataset, researchers should refer to the primary publication or kinome profiling service data.
Experimental Protocol: Kinome Profiling
-
Compound Submission: Provide this compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format: Typically, these services utilize binding assays (like KINOMEscan) or enzymatic assays.
-
Data Analysis: The service will provide data as percent inhibition or dissociation constants (Kd) for a large panel of kinases. Analyze the data to identify any significant off-target hits.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a ligand (inhibitor) binding to its target protein stabilizes it against thermal denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA for CASK
-
Cell Culture: Culture cells endogenously expressing CASK to a suitable confluency.
-
Compound Treatment: Treat cells with this compound, NR187 (negative control), and a vehicle control (e.g., DMSO) for a predetermined time.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for CASK.
-
Data Analysis: Quantify the band intensities for CASK at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle and NR187 indicates target engagement.
Western Blotting for Downstream Signaling
Validating the effect of this compound on CASK's known signaling pathways provides functional evidence of its specificity. CASK has been implicated in several pathways, and assessing the phosphorylation status of its downstream substrates is a key validation step.
Signaling Pathways Involving CASK:
Caption: Simplified CASK signaling pathways.
Experimental Protocol: Western Blotting for CASK Signaling
-
Cell Treatment: Treat cells with this compound, NR187, and a vehicle control at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against:
-
Phospho-Neurexin-1 (if a specific antibody is available)
-
Phospho-CaMKII (Thr286)
-
Phospho-AKT (Ser473)
-
Key components of the Notch pathway (e.g., cleaved Notch1, Hes1)
-
Total CASK, Total CaMKII, and Total AKT as loading controls.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the changes in phosphorylation of the downstream targets in response to this compound treatment compared to controls. A dose-dependent decrease in the phosphorylation of known CASK substrates would strongly support the on-target activity of this compound.[2]
Conclusion
Validating the specificity of a chemical probe like this compound is a critical step before its use in biological research. By employing a combination of kinome-wide profiling, cellular target engagement assays like CETSA, and functional cellular assays such as Western blotting for downstream signaling, researchers can build a strong body of evidence for its on-target activity. The inclusion of a structurally related inactive control, NR187, is essential to distinguish true on-target effects from non-specific phenomena. This comprehensive validation approach will ensure that the insights gained from using this compound are robust and accurately reflect the biological roles of CASK.
References
A Guide to CASK Inhibition: Profiling the Potent and Selective Inhibitor NR162
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commercially available inhibitors of the Calcium/Calmodulin-dependent Serine Protein Kinase (CASK), with a primary focus on the well-characterized compound NR162. Due to a lack of publicly available information on a compound named "Cask-IN-1," this document will serve as a comprehensive resource on known CASK inhibitors, their performance data, and the experimental methodologies used for their evaluation.
Introduction to CASK
Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) is a multi-domain scaffolding protein that plays a crucial role in neuronal development, synaptic function, and gene expression.[1][2][3] Its implication in various neurological disorders, including X-linked intellectual disability, has made it an attractive target for therapeutic intervention.[1][2] CASK's complex signaling network involves interactions with key proteins such as CaMKII and the T-box brain transcription factor 1 (TBR1), influencing synaptic plasticity and neuronal gene regulation.[4][5][6][7]
Commercially Available CASK Inhibitors: A Comparative Analysis
While the field of CASK inhibitor discovery is evolving, NR162 stands out as a potent and selective chemical probe. To date, detailed public data on other commercially available, selective CASK inhibitors is scarce. Therefore, this guide will focus on the performance of NR162 as a benchmark for CASK inhibition.
Quantitative Performance Data
The following table summarizes the key performance indicators for NR162, a potent and selective CASK inhibitor.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Selectivity | Negative Control |
| NR162 | CASK | 22 | 80 | Highly selective against a panel of kinases. Weak off-target activity against TYRO3 (IC50 = 3.8 µM) and ERBB3 (IC50 = 18.2 µM). | NR187 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize CASK inhibitors like NR162.
Isothermal Titration Calorimetry (ITC) for Kd Determination
Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (inhibitor) to a macromolecule (CASK). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Recombinant human CASK protein is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
The CASK inhibitor (e.g., NR162) is dissolved in the same dialysis buffer to the desired concentration. A buffer-only control is also prepared.
-
All solutions are degassed prior to the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is loaded with the CASK protein solution (typically 20-50 µM).
-
The injection syringe is filled with the CASK inhibitor solution (typically 200-500 µM).
-
A series of small, sequential injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to calculate the Kd, stoichiometry, and enthalpy of the interaction.
-
NanoBRET™ Target Engagement Assay for IC50 Determination
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify the engagement of a test compound with its target protein in live cells. It measures the proximity of an energy donor (NanoLuc® luciferase fused to CASK) and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the CASK active site).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in a suitable medium.
-
Cells are co-transfected with a plasmid encoding a CASK-NanoLuc® fusion protein and a carrier DNA.
-
-
Assay Setup:
-
Transfected cells are harvested and seeded into 96-well plates.
-
A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of CASK is added to the cells.
-
-
Inhibitor Treatment:
-
The CASK inhibitor (e.g., NR162) is serially diluted and added to the wells containing the cells and the tracer.
-
The plate is incubated to allow the inhibitor to reach equilibrium.
-
-
BRET Measurement:
-
The NanoLuc® substrate is added to the wells, initiating the bioluminescent reaction.
-
The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
The BRET ratio is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the CASK-NanoLuc® fusion protein.
-
Signaling Pathways and Experimental Workflow
CASK Signaling Pathways
The following diagrams illustrate key signaling pathways involving CASK.
Caption: CASK interaction with the CaMKII signaling pathway.
Caption: CASK and TBR1 nuclear signaling pathway.
Experimental Workflow for CASK Inhibitor Characterization
The following diagram outlines a typical workflow for the identification and characterization of novel CASK inhibitors.
Caption: A conceptual workflow for CASK inhibitor discovery.
References
- 1. TBR1 regulates autism risk genes in the developing neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CASK regulates CaMKII autophosphorylation in neuronal growth, calcium signaling, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal excitation upregulates Tbr1, a high-confidence risk gene of autism, mediating Grin2b expression in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain-specific transcriptional regulator T-brain-1 controls brain wiring and neuronal activity in autism spectrum disorders [frontiersin.org]
A Researcher's Guide: Cask-IN-1 vs. Kinase-Dead CASK Mutant for Studying CASK Function
An objective comparison of two key tools for dissecting the roles of the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK), a critical scaffolding protein and atypical kinase implicated in neurological disorders and cancer.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a potent chemical inhibitor, Cask-IN-1 (also known as NR162), and the genetic approach of using a kinase-dead CASK mutant. We present available experimental data, detailed methodologies for key validation experiments, and visual diagrams to clarify signaling pathways and experimental workflows.
Introduction to CASK and its Inhibition
Calcium/Calmodulin-dependent Serine Protein Kinase (CASK) is a unique member of the membrane-associated guanylate kinase (MAGUK) family. It functions as a scaffold protein, organizing signaling complexes at the synapse and other cellular junctions, and also possesses an atypical kinase domain.[1] Unlike most kinases that have a canonical DFG (Asp-Phe-Gly) motif for magnesium binding, CASK has a GFG motif and exhibits Mg2+-independent kinase activity.[1] Mutations and altered expression of CASK are linked to severe neurodevelopmental disorders, including X-linked intellectual disability, and have been implicated in some cancers.[1][2]
To investigate the multifaceted roles of CASK, researchers have two primary tools to dissect its kinase-dependent functions: a specific small molecule inhibitor, this compound, and the expression of a genetically engineered kinase-dead CASK mutant. This guide will objectively compare these two approaches.
This compound: A Potent and Selective Chemical Probe
This compound (also referred to as NR162) is a highly potent and selective inhibitor of CASK.[1][3] It is a type-I inhibitor, meaning it binds to the active conformation of the CASK kinase domain.[3] A key feature of this compound is that it does not disrupt the scaffolding function of CASK, allowing for the specific interrogation of its kinase activity.[3] The Structural Genomics Consortium (SGC) has characterized NR162 and has also developed a structurally similar negative control compound, NR187, for robust experimental validation.[1]
Kinase-Dead CASK Mutant: A Genetic Approach to Inhibit Catalysis
A kinase-dead CASK mutant is a genetically altered version of the CASK protein where its catalytic activity is abolished. This is typically achieved through site-directed mutagenesis of key residues within the kinase domain. A common strategy for creating kinase-dead mutants is to alter the DFG motif, which in the case of the atypical CASK kinase is a GFG motif.[1][4] Expressing a kinase-dead CASK mutant in cells allows for the study of the protein's functions in a cellular context, independent of its phosphotransferase activity, while preserving its scaffolding interactions.
Quantitative Data Comparison
| Parameter | This compound (NR162) | Kinase-Dead CASK Mutant |
| Mechanism of Action | Reversible, ATP-competitive, Type-I inhibitor stabilizing the active conformation | Genetic alteration (e.g., mutation in the GFG motif) leading to loss of catalytic activity |
| Potency | IC50 = 80 nM (NanoBRET assay)[1][2][3] | Complete ablation of kinase activity |
| Binding Affinity (Kd) | 22 nM (Isothermal Titration Calorimetry)[1][2][5] | Not applicable |
| Selectivity | High selectivity for CASK. Weak off-target activity on TYRO3 (IC50 = 3.8 µM) and ERBB3 (IC50 = 18.2 µM).[1][2][5] | Specific to CASK, but potential for off-target effects of overexpression |
| Temporal Control | Acute, reversible inhibition by addition or removal of the compound | Constitutive inhibition in cells expressing the mutant |
| Cellular Permeability | Yes[2] | Not applicable |
| Scaffolding Function | Does not affect scaffolding function[3] | Preserves scaffolding function |
| In Vivo Applicability | Not yet tested in vivo[2] | Can be used to create knock-in animal models |
| Negative Control | NR187 (structurally similar inactive compound)[1] | Wild-type CASK or empty vector |
Experimental Protocols
To validate the efficacy and specificity of both this compound and a kinase-dead CASK mutant, a series of key experiments are required. Below are detailed protocols for these essential assays.
In Vitro Kinase Assay
Objective: To measure the direct inhibitory effect of this compound on CASK kinase activity or to confirm the lack of activity of a kinase-dead CASK mutant.
Materials:
-
Recombinant CASK protein (wild-type and/or kinase-dead mutant)
-
This compound (NR162) and negative control (NR187)
-
Substrate peptide (e.g., a peptide derived from a known CASK substrate like Neurexin-1)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2 - although CASK is Mg2+-independent, this is often included in standard kinase buffers, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and scintillation counter
-
96-well plates
Protocol (using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing recombinant CASK protein and the substrate peptide in the kinase reaction buffer.
-
For inhibitor studies, add serial dilutions of this compound or the negative control to the reaction mixture. For mutant analysis, prepare parallel reactions with wild-type and kinase-dead CASK.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6] This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
Co-Immunoprecipitation (Co-IP)
Objective: To assess whether this compound or a kinase-dead mutation affects the protein-protein interactions of CASK.
Materials:
-
Cells expressing endogenous or tagged CASK (wild-type or kinase-dead mutant)
-
This compound and negative control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CASK antibody or antibody against the tag
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
Protocol:
-
Culture cells and treat with this compound or the negative control at the desired concentration for a specified time. For kinase-dead mutant experiments, no treatment is necessary.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the anti-CASK antibody or tag-specific antibody for 2-4 hours at 4°C with gentle rotation.[9]
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.[9]
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against known CASK interacting partners (e.g., Mint1, Veli, Liprin-α).[10][11]
Analysis of Downstream Signaling by Western Blot
Objective: To determine the effect of inhibiting CASK kinase activity on the phosphorylation of downstream target proteins.
Materials:
-
Cells treated with this compound or expressing kinase-dead CASK
-
Cell lysis buffer
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against phosphorylated and total forms of downstream target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells or harvest cells expressing the constructs as described for Co-IP.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[12][13][14]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[15]
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
Visualizing CASK Pathways and Experimental Logic
To better understand the context in which these tools are used, the following diagrams illustrate a key CASK signaling pathway, a typical experimental workflow, and the logical comparison between this compound and a kinase-dead mutant.
Caption: CASK signaling at the synapse and in the nucleus.
Caption: A typical experimental workflow for studying CASK function.
Caption: Logical comparison of this compound and a kinase-dead CASK mutant.
Conclusion and Recommendations
Both this compound and kinase-dead CASK mutants are valuable tools for dissecting the kinase-dependent functions of CASK. The choice between them depends on the specific experimental question.
This compound (NR162) is ideal for:
-
Acute inhibition studies: Its rapid and reversible action allows for precise temporal control.
-
Biochemical assays: Its high potency and selectivity make it well-suited for in vitro kinase assays.
-
Studies where genetic manipulation is difficult: It can be applied to a wide range of cell types and primary cultures.
A kinase-dead CASK mutant is the preferred choice for:
-
Long-term studies: It provides constitutive inhibition of kinase activity.
-
In vivo studies: It can be used to generate knock-in animal models to study the systemic effects of CASK kinase inhibition.
-
Dissecting kinase versus scaffolding functions in a developmental context.
Recommendations for Researchers:
-
When using this compound, always include the negative control compound NR187 to control for off-target effects.
-
When using a kinase-dead CASK mutant, ensure its expression level is comparable to the endogenous wild-type protein to avoid overexpression artifacts.
-
For a comprehensive understanding, consider using both approaches in parallel to validate key findings.
As research on CASK continues to evolve, the combined use of potent chemical probes like this compound and precise genetic tools such as kinase-dead mutants will be instrumental in unraveling the complexities of this crucial protein in health and disease.
References
- 1. NR162 | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. NR 162 | CaM Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe NR162 | Chemical Probes Portal [chemicalprobes.org]
- 6. promega.es [promega.es]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. CASK participates in alternative tripartite complexes in which Mint 1 competes for binding with caskin 1, a novel CASK-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bu.edu [bu.edu]
A Comparative Guide to CaMKII-IN-1 and Other CaMK Family Inhibitors for Researchers
For researchers and drug development professionals, selecting the right tool to probe the intricate signaling pathways governed by the Calcium/Calmodulin-Dependent Kinase (CaMK) family is paramount. This guide provides a detailed comparison of CaMKII-IN-1 against other notable CaMK family inhibitors, supported by quantitative data, experimental methodologies, and visualizations of relevant signaling pathways.
Initially, it is important to clarify a potential ambiguity in nomenclature. The inhibitor of interest, frequently referred to as "Cask-IN-1," is more accurately and widely identified in scientific literature and commercial catalogs as CaMKII-IN-1 . This compound is a potent and highly selective inhibitor of CaMKII. This guide will proceed with the corrected nomenclature.
Performance Comparison of CaMK Family Inhibitors
The following tables summarize the quantitative data for CaMKII-IN-1 and other commonly used inhibitors of the CaMK family, as well as a specific inhibitor for the related CASK protein.
Table 1: Potency and Selectivity of CaMKII-IN-1
| Inhibitor | Target | IC50 | Selectivity Profile |
| CaMKII-IN-1 | CaMKII | 63 nM[1][2] | Highly selective against CaMKIV (>60 µM), MLCK (36 µM), p38α (11 µM), Akt1 (30 µM), and PKC (21 µM)[3] |
Table 2: Performance of Other CaMK Family Inhibitors
| Inhibitor | Primary Target(s) | IC50 / Ki | Key Selectivity Notes |
| KN-93 | CaMKII | Ki: 0.37 µM[4] | Also inhibits CaMKI and CaMKIV.[5] Does not significantly affect PKA, PKC, or MLCK at inhibitory concentrations for CaMKII.[5] |
| KN-62 | CaMKII | Ki: 0.9 µM[4] | Also inhibits CaMKI and CaMKIV.[5] Selective against PKA and PKC. |
| STO-609 | CaMKK | Ki: 80 ng/ml (CaMKKα), 15 ng/ml (CaMKKβ)[6][7] | Highly selective for CaMKK over its downstream targets CaMKI and CaMKIV.[6][7] IC50 for CaMKII is ~10 µg/ml.[6][7] |
| Autocamtide-2-related inhibitory peptide | CaMKII | - | A selective peptide inhibitor of CaMKII.[8] |
Table 3: A Specific Inhibitor for the CASK Scaffolding Protein
| Inhibitor | Target | IC50 / Kd | Selectivity Profile |
| NR 162 | CASK | IC50: 80 nM; Kd: 22 nM | Exhibits ~47-fold selectivity over its closest off-target, TYRO3 (IC50 = 3.8 µM), and does not show significant activity against MERTK, AXL, and ABL1.[9] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpreting the results and designing future experiments.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This method can be adapted for various kinase assay formats, such as radiometric, fluorescence-based, or luminescence-based readouts.
1. Reagents and Materials:
-
Purified, active kinase enzyme of interest (e.g., CaMKII, CaMKK).
-
Specific peptide or protein substrate for the kinase.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP solution (at a concentration near the Km for the specific kinase).
-
Test inhibitor (e.g., CaMKII-IN-1) dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent (e.g., [γ-32P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence-based assays).
-
96-well or 384-well assay plates.
-
Plate reader capable of detecting the appropriate signal (radioactivity, luminescence, or fluorescence).
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Kinase Reaction Setup:
-
Add a fixed volume of the kinase enzyme to each well of the assay plate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the kinase and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiate Kinase Reaction:
-
Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Detect Signal:
-
Terminate the kinase reaction according to the specific assay format (e.g., by adding a stop solution or by spotting onto a filter for radiometric assays).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., radioactivity, luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the activity in the vehicle control wells to 100%.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules is essential for understanding the mechanism of action of these inhibitors.
CaMKII Signaling Pathway
The following diagram illustrates a simplified CaMKII signaling cascade. CaMKII is a key mediator of calcium signaling and is involved in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation.
Caption: Simplified CaMKII signaling pathway and the point of inhibition by CaMKII-IN-1.
CASK Scaffolding and Signaling
CASK is a multi-domain scaffolding protein with a kinase domain that plays a crucial role in the assembly of synaptic protein complexes and in signal transduction. It is distinct from the canonical CaMK family members.
Caption: CASK scaffolding and signaling, with inhibition by NR 162.
Experimental Workflow for Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing and comparing kinase inhibitors.
Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CaMKII-IN-1 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Calcium Binding Proteins | Calcium Signaling | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CaM Kinase | Kinases | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide: Differentiating Kinase versus Scaffold Effects of Signaling Proteins
In the intricate world of cellular signaling, many proteins, particularly kinases, play dual roles. Beyond their well-known catalytic activity of phosphorylation (kinase function), they can also act as physical platforms, bringing together other proteins to facilitate signaling (scaffold function).[1][2] Distinguishing between these two functions is critical for accurately understanding signaling pathways and for the development of targeted therapeutics. This guide provides a comparative overview of key experimental strategies to dissect the kinase-dependent and independent (scaffolding) roles of proteins.
Comparative Overview of Experimental Approaches
The choice of experimental approach depends on the specific biological question, the available tools, and the nature of the protein of interest. Below is a summary of common methods, their principles, and their primary applications in differentiating kinase and scaffold effects.
| Experimental Approach | Principle | Primary Readout | Measures Kinase Effect | Measures Scaffold Effect | Key Considerations |
| Kinase-Dead Mutants | Site-directed mutagenesis of key catalytic residues to ablate kinase activity while preserving the protein structure.[3][4] | Phenotypic changes, downstream phosphorylation, protein-protein interactions. | Yes (by loss of function) | Yes (by retention of function) | Assumes the mutation does not grossly alter protein conformation and scaffolding interactions. |
| Gene Knockdown/Knockout | Reduction (e.g., shRNA, siRNA) or complete removal (e.g., CRISPR) of the protein. | Phenotypic changes, loss of all protein-related functions. | Yes (by loss of function) | Yes (by loss of function) | Does not differentiate between kinase and scaffold effects; serves as a total loss-of-function control.[3] |
| Pharmacological Inhibition | Use of small molecule inhibitors that typically target the ATP-binding pocket of the kinase. | Inhibition of downstream phosphorylation, phenotypic changes. | Yes (by inhibition) | Indirectly (can sometimes disrupt scaffold interactions) | Inhibitor specificity is crucial; some inhibitors may not affect scaffolding functions.[5] |
| PROTACs | Proteolysis-targeting chimeras induce the degradation of the entire protein, eliminating both functions.[5][6] | Protein degradation, phenotypic changes. | Yes (by protein removal) | Yes (by protein removal) | Provides a direct comparison to small molecule inhibitors to infer non-catalytic roles.[5][6] |
| FRET/BRET Assays | Förster/Bioluminescence Resonance Energy Transfer measures proximity between two fluorescently tagged proteins.[7][8][9] | Energy transfer signal (e.g., fluorescence ratio). | Indirectly (if kinase activity is required for interaction) | Yes (by measuring protein-protein interaction) | Requires fusion of donor and acceptor fluorophores to proteins of interest; distance-dependent (<10 nm).[10][11] |
| Protein-Fragment Complementation Assay (PCA) | Two proteins of interest are fused to fragments of a reporter protein (e.g., an enzyme). Interaction brings the fragments together, reconstituting reporter activity.[12][13] | Reporter enzyme activity (e.g., cell growth, luminescence). | Indirectly | Yes (by measuring protein-protein interaction) | Can be designed to be reversible or irreversible; provides a functional readout of interaction.[8] |
| Quantitative Proteomics (e.g., SILAC) | Stable Isotope Labeling by Amino acids in Cell culture allows for quantitative comparison of proteomes and phosphoproteomes between different experimental conditions.[14] | Mass spectrometry-based quantification of protein and phosphopeptide abundance. | Yes (by measuring changes in phosphorylation) | Yes (by identifying changes in protein interaction partners) | Provides a global, unbiased view of signaling network alterations.[15][16] |
Experimental Protocols & Methodologies
Kinase-Dead Mutant versus Knockdown Rescue
This powerful approach directly compares the effects of a protein's absence with the presence of a catalytically inactive version.
Objective: To determine if the physical presence of the protein (scaffold function) is sufficient to rescue a phenotype observed upon its depletion.
Experimental Workflow:
-
Depletion: Knock down or knock out the endogenous protein of interest using techniques like shRNA or CRISPR.
-
Rescue: Re-express either the wild-type (WT) protein or a kinase-dead (KD) mutant in the depleted cells. The KD mutant is typically generated by mutating a key residue in the ATP-binding pocket (e.g., the DFG motif) or the catalytic loop.[4]
-
Analysis: Assess the phenotype of interest (e.g., cell proliferation, downstream signaling).
Interpretation:
-
If both WT and KD proteins rescue the phenotype, it suggests a primary scaffolding role.
-
If only the WT protein rescues the phenotype, it indicates that the kinase activity is essential.
-
If the KD protein partially rescues the phenotype, it suggests that both kinase and scaffold functions contribute.
Figure 1. Logical workflow for a knockdown-rescue experiment.
Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Protein Interactions
BRET is a robust method to monitor protein-protein interactions in living cells, directly assaying the scaffolding function.[7][9]
Objective: To quantify the interaction between the protein of interest and its binding partners in real-time.
Experimental Protocol:
-
Vector Construction: Create expression vectors for the protein of interest fused to a donor luciferase (e.g., Renilla Luciferase, RLuc) and its putative binding partner fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect cells with both donor and acceptor fusion constructs.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine) to the live cells.
-
Signal Detection: Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
BRET Ratio Calculation: The BRET ratio is calculated as the intensity of light emitted by the acceptor divided by the intensity of light emitted by the donor. An increased ratio indicates that the two proteins are in close proximity (<10 nm).[10]
Data Interpretation:
-
A high BRET ratio in the presence of the protein of interest (wild-type or kinase-dead) demonstrates a physical interaction, supporting a scaffolding role.
-
This can be combined with pharmacological inhibitors; if the inhibitor blocks kinase activity but not the BRET signal, it suggests the interaction is independent of catalysis.
Figure 2. Principle of the BRET assay for protein interactions.
Quantitative Phosphoproteomics
This unbiased, large-scale approach can reveal the global impact of perturbing a kinase's catalytic versus its total function.
Objective: To compare the changes in the cellular phosphoproteome after inhibiting only the kinase activity versus removing the entire protein.
Experimental Workflow:
-
Cell Culture and Labeling (SILAC): Grow two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).
-
Perturbation: Treat one cell population with a specific kinase inhibitor (targeting kinase function). In parallel, use CRISPR or RNAi to deplete the kinase in the other cell population (targeting total function). A third, untreated population serves as the control.
-
Cell Lysis and Mixing: Lyse the cells and mix equal amounts of protein from the "light" and "heavy" labeled populations.
-
Phosphopeptide Enrichment: Digest the protein mixture and enrich for phosphopeptides.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Quantify the relative abundance of phosphopeptides between the conditions based on the "light" vs. "heavy" signal intensity ratios.
Interpretation:
-
Kinase Substrates: Phosphosites that decrease upon both inhibition and depletion are likely direct or indirect substrates of the kinase.
-
Scaffold-Dependent Phosphorylation: Phosphosites that are only affected by protein depletion, but not by the inhibitor, may depend on the scaffolding function of the protein to bring another kinase in proximity to its substrate.
Figure 3. Workflow for a quantitative phosphoproteomics experiment.
By employing a combination of these genetic, biochemical, and proteomic approaches, researchers can effectively dissect the multifaceted roles of signaling proteins, leading to a more nuanced understanding of cellular regulation and more precise strategies for therapeutic intervention.
References
- 1. Structural basis for the non-catalytic functions of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling scaffolds and local organization of cellular behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative proteomics to study mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Cross-Validation of CASK-Caskin1 Interaction Disruption: A Comparative Guide to a Hypothetical Inhibitor (Cask-IN-1) and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical small molecule inhibitor, termed "Cask-IN-1," designed to disrupt the interaction between Calcium/calmodulin-dependent serine protein kinase (CASK) and its interacting protein, Caskin1, with established genetic approaches for studying the function of this protein complex. The objective is to offer a framework for validating the on-target effects of a potential CASK-Caskin1 interaction inhibitor by cross-referencing with phenotypes observed in genetic knockout models.
Introduction to CASK and Caskin1
CASK is a multidomain scaffolding protein crucial for synaptic function, brain development, and the establishment of cell polarity.[1] It is composed of an N-terminal Ca2+/calmodulin-kinase (CaMK) domain, a central PDZ and SH3 domain, and a C-terminal guanylate kinase (GK) domain.[1] Caskin1 is a direct binding partner of CASK, localizing primarily at synapses.[2][3] The interaction between CASK and Caskin1 occurs via the CaMK domain of CASK and is thought to play a significant role in synaptic signaling.[1] Notably, this interaction is competitive with another CASK-binding protein, Mint1, suggesting a dynamic regulation of CASK-mediated protein complexes at the synapse.[1]
Genetic studies have underscored the importance of both proteins. Complete knockout of CASK in mice is postnatally lethal, indicating its essential role in development.[4][5] In contrast, Caskin1 knockout mice are viable but exhibit distinct behavioral phenotypes, including altered nociception, anxiety-like behaviors, and memory impairments.[2][3][6]
This guide will compare the expected outcomes of inhibiting the CASK-Caskin1 interaction with a hypothetical inhibitor, "this compound," against the observed phenotypes in CASK and Caskin1 knockout mice.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and the experimental logic of cross-validation, the following diagrams are provided.
Caption: CASK Signaling Complexes at the Synapse.
References
- 1. The Molecular Basis of the Caskin1 and Mint1 Interaction with CASK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of Caskin1 protein and phenotypic characterization of its knockout mice using a comprehensive behavioral test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Distribution of Caskin1 protein and phenotypic characterization of its knockout mice using a comprehensive behavioral test battery - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CASK Inhibition and CASK-Interacting Protein Mutations: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between direct inhibition of CASK (calcium/calmodulin-dependent serine protein kinase) and the functional consequences of mutations in its interacting proteins is critical for developing targeted therapeutics for CASK-related neurological disorders. This guide provides a comparative analysis of the potent CASK inhibitor, Cask-IN-1 (also known as NR162), and the effects of mutations in key CASK-interacting proteins, including Mint1, Neurexin, Tbr1, and CINAP.
Data Presentation: Quantitative and Qualitative Effects on CASK Interactions
The following table summarizes the quantitative and qualitative data on the binding affinities and functional consequences of this compound and various mutations affecting the CASK interaction network.
| Interacting Molecule/Protein | Wild-Type CASK Binding Affinity (Kd) | Mutant/Inhibitor | Effect on CASK Interaction | Quantitative Change in Binding Affinity | Phenotypic Consequence |
| This compound (NR162) | N/A (Inhibitor) | This compound | Potent and selective inhibition of CASK kinase activity.[1][2][3] | Kd: 22 nM [3][4] IC50: 80 nM [1][2][3] | Induces cell death in actively differentiating neurons.[1][2] |
| Mint1 | ~7.5 nM[5] | Mint1 (W381A) | Dramatically decreased binding affinity to CASK.[6] | Kd increased from ~20 nM to ~55 µM [6] | Likely disruption of presynaptic complex formation. |
| Caskin1 | ~0.94 µM | Caskin1 (D1204N) | Segregates with psychosis in a three-generation family.[7][8] | Not Quantified | Associated with psychosis.[7][8] |
| Neurexin | High Affinity | CASK (M519T) | Incapable of binding to Neurexin.[1][3] | Not Quantified (binding abolished) | Associated with microcephaly and cerebellar hypoplasia.[1][3] |
| CASK (G659D) | Inhibits the CASK-Neurexin interaction.[1][3] | Not Quantified (interaction inhibited) | Associated with microcephaly and cerebellar hypoplasia.[1][3] | ||
| Tbr1 | Not Quantified | CASK (missense mutations in GK domain) | Affects binding of CASK to Tbr1.[2] | Not Quantified (binding affected) | Associated with neurodevelopmental disorders.[2] |
| Tbr1 (truncating mutations) | Disrupts the interaction with CASK.[4][9] | Not Quantified (interaction disrupted) | Associated with Autism Spectrum Disorder (ASD).[4][9] | ||
| Tbr1 (K228E) | Does not affect CASK interaction.[10] | No significant change | Disrupts DNA binding of Tbr1.[10] | ||
| CINAP | Not Quantified | CASK (missense mutations in GK domain) | Affects binding of CASK to CINAP.[2] | Not Quantified (binding affected) | Associated with neurodevelopmental disorders.[2] |
| CINAP (knockout) | Does not impact NMDAR2b expression in vivo.[11] | Not applicable | Higher locomotor and exploratory activities in mice.[11] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This technique is widely used to study protein-protein interactions in the cellular environment.
Objective: To determine if two proteins interact within a cell lysate.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed using a non-denaturing lysis buffer to maintain protein-protein interactions. The buffer is typically supplemented with protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Antibody Incubation: A primary antibody specific to the "bait" protein is added to the cell lysate and incubated to allow the antibody to bind to its target.
-
Immunoprecipitation: Protein A/G beads are added to the lysate. These beads have a high affinity for the Fc region of the primary antibody. The mixture is incubated to allow the beads to capture the antibody-protein complex.
-
Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer containing SDS, which denatures the proteins and disrupts the antibody-antigen interaction.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein to detect its presence in the immunoprecipitated complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To quantitatively measure the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of two interacting molecules.
Methodology:
-
Ligand Immobilization: One of the interacting partners (the ligand) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor chip surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram (a plot of response units versus time).
-
Kinetic Analysis: The association phase of the sensorgram provides information about the binding rate (ka), while the dissociation phase (when the analyte is replaced with buffer) provides information about the dissociation rate (kd).
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rates (kd/ka).
Mandatory Visualization
CASK Presynaptic Scaffolding and Signaling
Caption: CASK organizes a presynaptic protein complex by interacting with Neurexin, Mint1, Caskin1, and Liprin-α.
CASK-Tbr1-CINAP Nuclear Signaling Pathway
Caption: The CASK/Tbr1/CINAP complex regulates the transcription of neurodevelopmental genes like Grin2b and Reelin.
References
- 1. Two microcephaly-associated novel missense mutations in CASK specifically disrupt the CASK-neurexin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Missense mutations in CASK, coding for the calcium-/calmodulin-dependent serine protein kinase, interfere with neurexin binding and neurexin-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two microcephaly-associated novel missense mutations in CASK specifically disrupt the CASK-neurexin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De novo TBR1 mutations in sporadic autism disrupt protein functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two microcephaly-associated novel missense mutations in CASK specifically disrupt the CASK-neurexin interaction. | Sigma-Aldrich [merckmillipore.com]
- 6. Calcium/calmodulin-dependent serine protein kinase (CASK), a protein implicated in mental retardation and autism-spectrum disorders, interacts with T-Brain-1 (TBR1) to control extinction of associative memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-specific transcriptional regulator T-brain-1 controls brain wiring and neuronal activity in autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the TBR1 interactome: variants associated with neurodevelopmental disorders disrupt novel protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Brain-specific transcriptional regulator T-brain-1 controls brain wiring and neuronal activity in autism spectrum disorders [frontiersin.org]
- 10. Frontiers | A TBR1-K228E Mutation Induces Tbr1 Upregulation, Altered Cortical Distribution of Interneurons, Increased Inhibitory Synaptic Transmission, and Autistic-Like Behavioral Deficits in Mice [frontiersin.org]
- 11. Targeted deletion of CASK-interacting nucleosome assembly protein causes higher locomotor and exploratory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Comparative Analysis of Cask-IN-1 Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Experimental Profile of Cask-IN-1, a Selective CASK Inhibitor.
This guide provides a comparative overview of the experimental data available for this compound, a potent and selective inhibitor of the Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK). As a recently developed chemical probe, independent reproducibility studies are not yet extensively published. Therefore, this document focuses on the key experimental outcomes from the primary study that introduced this compound, presenting the data for comparative purposes and providing detailed methodologies to facilitate replication and further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound. These data establish a baseline for its potency, selectivity, and cellular activity.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | Result | Unit | Reference |
| Binding Affinity (Kd) | CASK | 22 | nM | [1] |
| KinomeScan (1 µM) | CASK | 99.5 | % Control | [1] |
| KinomeScan (1 µM) | Off-target kinases | >90 (for most) | % Control | [1] |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Cell Line | Target | Result (IC50) | Unit | Reference |
| NanoBRET Target Engagement | HEK293T | CASK | 130 | nM | [1] |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | CASK | Thermally stabilized | - | [1] |
Table 3: Effect of this compound on CASK-Mediated Protein-Protein Interaction
| Assay Type | Cell Line | Interaction | Result (IC50) | Unit | Reference |
| Co-immunoprecipitation | HEK293T | CASK-Tbr1 | Disrupted | - | [1] |
Signaling Pathway
CASK is a scaffold protein that plays a crucial role in neuronal synapses and has been implicated in various signaling pathways. One key interaction is with the T-box brain transcription factor 1 (Tbr1), which is involved in brain development. This compound has been shown to disrupt the interaction between CASK and Tbr1.
Caption: this compound inhibits the CASK-Tbr1 interaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable reproducibility.
NanoBRET Target Engagement Assay
This assay measures the binding of this compound to CASK in live cells.
Materials:
-
HEK293T cells
-
NanoLuc-CASK fusion vector
-
NanoBRET tracer
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfect cells with the NanoLuc-CASK fusion vector using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 24 hours, replace the medium with Opti-MEM.
-
Prepare serial dilutions of this compound in Opti-MEM.
-
Add the this compound dilutions to the cells and incubate for 2 hours.
-
Add the NanoBRET tracer to all wells at its predetermined optimal concentration.
-
Measure the NanoBRET signal using a luminometer equipped with 450 nm and >600 nm filters.
-
Calculate the BRET ratio and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to CASK in a cellular context by assessing the thermal stabilization of the target protein.
Materials:
-
HEK293T cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at the desired concentration and incubate for 1 hour.
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CASK in the supernatant by Western blot. An increased amount of soluble CASK at higher temperatures in the this compound treated samples indicates target engagement.
Co-immunoprecipitation (Co-IP) and Western Blot
This experiment is performed to assess the effect of this compound on the interaction between CASK and its binding partner, Tbr1.
Materials:
-
HEK293T cells
-
Plasmids for expressing tagged CASK and Tbr1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-tag antibodies (for immunoprecipitation and Western blotting)
-
Protein A/G agarose beads
-
Western blot reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing tagged CASK and Tbr1.
-
After 24-48 hours, treat the cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an antibody against the CASK tag overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the tags of both CASK and Tbr1. A decrease in the amount of co-precipitated Tbr1 in the this compound treated sample indicates disruption of the interaction.
Comparison with Alternatives
As this compound is a novel inhibitor, direct comparative studies with other CASK inhibitors using identical experimental setups are limited in the public domain. However, other compounds have been reported to inhibit CASK, though often with less selectivity or potency. These include staurosporine and other broad-spectrum kinase inhibitors. For researchers seeking alternatives, it is recommended to perform a thorough literature search for the most current CASK inhibitors and conduct side-by-side comparisons with this compound using the protocols outlined above to generate direct comparative data.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols are summaries and may require optimization for specific laboratory conditions. Always refer to the primary literature for complete details.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Cask-IN-1
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Cask-IN-1, a potent and selective CASK inhibitor. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on general principles of hazardous waste management is mandated.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₃₀Br₂N₆O₃ |
| Molecular Weight | 610.34 g/mol |
| CAS Number | 2755241-73-5 |
| Appearance | Solid (Assumed) |
| Storage Temperature | Store at -20°C for short-term (months) and -80°C for long-term (years) as recommended for similar compounds. |
Experimental Protocols: Proper Disposal of this compound
The following step-by-step protocol must be followed for the disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid this compound waste, including unused or expired neat compound, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2755241-73-5," and the approximate quantity.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and shatter-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
The liquid waste container must be labeled in the same manner as the solid waste container, including the solvent system used.
-
3. Decontamination of Glassware and Surfaces:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any this compound residue. The rinsate must be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
-
Work surfaces should be wiped down with a solvent-dampened cloth, and the cloth disposed of as solid hazardous waste.
4. Storage of Hazardous Waste:
-
All this compound hazardous waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Disposal Request:
-
Once the waste container is full or is no longer needed, a hazardous waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
Essential Safety and Operational Guide for Handling Cask-IN-1
This document provides immediate, essential safety protocols and logistical guidance for the handling of Cask-IN-1 (also known as NR162), a potent and selective CASK inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations, from initial handling to final disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (NR162) was publicly available at the time of this writing. The hazard information and safety recommendations provided herein are based on the SDS for R162, a related chemical inhibitor from the same supplier, MedChemExpress. This guide should be considered a baseline for safe handling. It is imperative to obtain and review the specific SDS for this compound from your supplier before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for a related compound, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin. The primary goal is to minimize exposure through proper engineering controls and personal protective equipment.
Table 1: Personal Protective Equipment for this compound Handling
| Activity | Engineering Control | Gloves | Eye Protection | Lab Coat / Body Protection | Respiratory Protection |
| Receiving & Unpacking | General Ventilation | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Recommended if not in a fume hood |
| Solution Preparation | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Not required if in a fume hood |
| Experimental Use (Cell Culture, etc.) | Biosafety Cabinet / Chemical Fume Hood | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| Waste Disposal | Chemical Fume Hood | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Not generally required |
Experimental Protocols and Handling Procedures
Adherence to a strict, step-by-step protocol is critical for safely handling this compound.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the secondary container.
-
Verify the compound identity and quantity against the order information.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage for the solid is at -20°C for up to one month or -80°C for up to six months.
2.2. Preparation of Stock Solutions
-
Perform all weighing and solution preparation activities inside a certified chemical fume hood.
-
Wear safety goggles and nitrile gloves.
-
To weigh the solid, use a ventilated balance enclosure or perform the task carefully within the fume hood to avoid creating airborne dust.
-
Prepare stock solutions by slowly adding the appropriate solvent (e.g., DMSO) to the pre-weighed this compound powder to the desired concentration.
-
Cap the vial tightly and vortex until the solid is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2.3. Experimental Use
-
When adding this compound solution to experimental systems (e.g., cell culture media), perform the work in a biosafety cabinet or chemical fume hood.
-
Use filtered pipette tips to prevent aerosol generation and cross-contamination.
-
After use, decontaminate all work surfaces with an appropriate disinfectant (e.g., 70% ethanol).
Workflow and Emergency Diagrams
Visual guides are provided below for standard handling, emergency response, and disposal procedures.
Disposal Plan
All waste contaminated with this compound must be treated as chemical hazardous waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, pipette tips), empty vials, and absorbent pads should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure
-
Collect all this compound waste in designated, sealed, and clearly labeled containers.
-
Store the waste containers in a secondary containment bin in a designated satellite accumulation area.
-
Follow your institution's guidelines for hazardous waste pickup and disposal. Do not pour any this compound waste down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
